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  • Product: 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid
  • CAS: 63165-03-7

Core Science & Biosynthesis

Foundational

The Pharmacological Architecture of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic Acid: An In Vitro Mechanistic Guide

Executive Summary In the landscape of synthetic medicinal chemistry, 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (CAS 63165-03-7) occupies a unique dual role. Primarily recognized as a highly valuable synthetic intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of synthetic medicinal chemistry, 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (CAS 63165-03-7) occupies a unique dual role. Primarily recognized as a highly valuable synthetic intermediate—specifically, a protected 4-ethynylbenzoic acid used in Sonogashira couplings to build complex PROTAC linkers and pharmaceuticals—the intact molecule itself possesses a sophisticated structural architecture.

When evaluated in vitro, this compound perfectly aligns with the classic tripartite pharmacophore of a Retinoic Acid Receptor (RAR) ligand . By synthesizing the structural rigidity of an ethynyl linker with a bulky lipophilic tail and a polar anchoring headgroup, it serves as an excellent model for understanding nuclear receptor modulation. This whitepaper deconstructs its in vitro mechanism of action, detailing the structural pharmacology, molecular signaling cascade, and the self-validating experimental workflows required to characterize such molecules.

Structural Pharmacology & Pharmacophore Analysis

The rational design of synthetic retinoids relies on mimicking the spatial geometry of all-trans-retinoic acid (ATRA) while improving metabolic stability. The structure of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid can be dissected into three functional domains, each dictating its in vitro behavior[1]:

  • The Polar Headgroup (Benzoic Acid): The carboxylic acid moiety is non-negotiable for RAR binding. It acts as the polar anchor, forming critical electrostatic interactions and hydrogen bonds with highly conserved arginine and serine residues (e.g., Arg278 and Ser289 in RARγ) within the ligand-binding domain (LBD).

  • The Rigid Linker (Ethynyl Group): The sp-hybridized alkyne restricts rotational degrees of freedom. This conformational rigidity minimizes the entropic penalty upon binding to the narrow LBD of RAR. The use of an ethynylbenzoic acid core is a field-proven strategy, famously utilized in potent synthetic retinoids like EC23 and Ellorarxine[2],[3].

  • The Hydrophobic Tail (1-Hydroxycyclohexyl): While synthetically acting as a protecting group (cleavable by base), in an in vitro biological assay, this bulky, lipophilic ring substitutes for the traditional adamantyl or tetrahydronaphthalene rings found in standard retinoids. It occupies the hydrophobic pocket of the receptor, driving the conformational changes necessary for receptor activation.

Quantitative Physicochemical Profiling

To contextualize its potential as an in vitro probe, we must compare its physicochemical parameters against established RAR pan-agonists. The table below summarizes these metrics, highlighting its favorable profile for cellular permeability and receptor binding.

CompoundMolecular Weight ( g/mol )LogP (calc)Polar Surface Area (Ų)H-Bond DonorsH-Bond AcceptorsPutative RAR Activity
4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid 244.29~3.557.523Moderate Modulator
ATRA (Endogenous Reference)300.446.337.312Pan-Agonist
EC23 (Synthetic Reference)330.475.837.312Pan-Agonist

In Vitro Mechanism of Action (Molecular Level)

The in vitro mechanism of action for ethynylbenzoic acid derivatives hinges on the allosteric modulation of the RAR/RXR heterodimer[1]. The causality of the signaling cascade is as follows:

  • LBD Occupancy: The compound diffuses across the cell membrane and enters the nucleus, binding to the LBD of the RAR subunit.

  • Helix 12 Reorganization: The bulky 1-hydroxycyclohexyl group forces a structural shift in Helix 12 of the receptor. This physical repositioning creates a "mouse-trap" effect, sealing the ligand within the pocket.

  • Co-regulator Exchange: The repositioned Helix 12 exposes a hydrophobic cleft on the receptor surface. This causes the dissociation of co-repressors (e.g., NCoR, SMRT) and facilitates the high-affinity recruitment of co-activators (e.g., SRC-1, p300).

  • Gene Transcription: The activated RAR/RXR complex, bound to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, initiates the transcription of networks governing cell differentiation, apoptosis, and neuroprotection[3].

RAR_Pathway Ligand 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid Receptor RAR/RXR Heterodimer (Ligand Binding Domain) Ligand->Receptor Conform Helix 12 Conformational Shift (Co-repressor Dissociation) Receptor->Conform Coactivator Co-activator Recruitment (SRC-1, p300) Conform->Coactivator RARE Binding to RARE (Promoter Region) Coactivator->RARE Transcription Gene Transcription (Cell Differentiation/Apoptosis) RARE->Transcription

Molecular mechanism of RAR activation by ethynylbenzoic acid derivatives.

In Vitro Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the in vitro efficacy of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid, a simple binding assay is insufficient. Binding does not equate to functional transactivation. Therefore, as a Senior Application Scientist, I mandate the use of a Reporter Gene Assay coupled with a parallel Viability Counter-screen .

Rationale for Experimental Choices
  • Why a Reporter Assay? It distinguishes between agonistic transactivation and antagonistic receptor blockade, providing a functional readout of Helix 12 dynamics.

  • Why a Viability Counter-screen? A critical pitfall in in vitro pharmacology is conflating compound toxicity with antagonistic activity. If a compound kills the cells, luminescence drops, yielding a false positive for antagonism. A parallel ATP-quantification assay ensures that any observed reduction in signal is due to specific receptor modulation, creating a self-validating system.

Step-by-Step Methodology: RAR Transactivation Assay

Step 1: Compound Preparation

  • Dissolve 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid in 100% anhydrous DMSO to create a 10 mM master stock.

  • Perform 1:3 serial dilutions to generate a 10-point dose-response curve (final assay concentration range: 10 µM to 0.5 nM). Ensure final DMSO concentration in the assay does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

Step 2: Cell Culture & Seeding

  • Utilize a stable reporter cell line (e.g., HEK293 cells stably transfected with an RARα/β/γ expression vector and a RARE-driven luciferase reporter).

  • Seed cells at 10,000 cells/well in a 384-well white opaque microplate using phenol red-free DMEM supplemented with 5% charcoal-stripped FBS (to remove endogenous retinoids).

Step 3: Incubation & Treatment

  • Incubate cells overnight at 37°C, 5% CO₂.

  • Pin-transfer the serially diluted compound into the assay plate. Include ATRA (1 µM) as a positive control and 0.1% DMSO as a vehicle control. Incubate for 24 hours.

Step 4: Lysis & Readout (Self-Validating Multiplex)

  • Plate A (Efficacy): Add an equal volume of Luciferase Assay Reagent (e.g., Bright-Glo™) to the wells. Incubate for 5 minutes at room temperature to lyse cells. Read luminescence on a multi-mode microplate reader.

  • Plate B (Viability): To a parallel replica plate, add an ATP-dependent viability reagent (e.g., CellTiter-Glo®). Read luminescence. Data from Plate A is only considered valid if Plate B shows >90% cell viability at the corresponding concentration.

Step 5: Data Analysis

  • Normalize luminescence data against the DMSO vehicle (0%) and ATRA positive control (100%).

  • Fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum efficacy).

Workflow Prep Compound Prep (DMSO Stock) Cell Cell Culture (RAR-Reporter Cells) Prep->Cell Incubate Incubation (24h at 37°C) Cell->Incubate Lysis Cell Lysis & Luciferin Addition Incubate->Lysis Viability Viability Counter-screen (ATP Quantification) Incubate->Viability Read Luminescence Readout (Transactivation) Lysis->Read

In vitro workflow for evaluating RAR transactivation and cell viability.

Conclusion

While 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid is frequently relegated to the status of a synthetic building block, its structural geometry is a masterclass in retinoid design. By combining the rigid sp-hybridized ethynyl linker with a bulky hydrophobic 1-hydroxycyclohexyl domain and a polar benzoic acid anchor, it perfectly satisfies the pharmacophoric requirements for nuclear receptor modulation. Utilizing the self-validating in vitro workflows outlined above ensures that researchers can accurately profile its biological activity, distinguishing true pharmacological transactivation from assay artifacts.

References

  • Overview of Nomenclature of Nuclear Receptors. Pharmacological Reviews. Available at:[Link]

  • Disila-analogues of the synthetic retinoids EC23 and TTNN: synthesis, structure and biological evaluation. Organic & Biomolecular Chemistry. Available at:[Link]

  • Evaluation of a Synthetic Retinoid, Ellorarxine, in the NSC-34 Cell Model of Motor Neuron Disease. International Journal of Molecular Sciences. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide: Chemical and Physical Properties of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid

Executive Summary & Structural Logic In the realm of advanced medicinal chemistry and materials science, rigid molecular scaffolds are critical for precise spatial orientation of pharmacophores. 4-[(1-Hydroxycyclohexyl)e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Logic

In the realm of advanced medicinal chemistry and materials science, rigid molecular scaffolds are critical for precise spatial orientation of pharmacophores. 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (CAS: 63165-03-7) represents a highly privileged building block that elegantly combines three distinct structural domains: a polarizable anchoring group, a rigid spacer, and a lipophilic, sterically demanding terminal shield[1].

As a Senior Application Scientist, I frequently leverage this compound when designing molecules that require strict conformational restriction. The ethynyl linker prevents the entropic penalty associated with flexible alkyl chains, projecting the 1-hydroxycyclohexyl group in a linear vector away from the benzoic acid core. This exact structural topology has been successfully utilized in the late-stage functionalization of complex natural products like Platensimycin[2] and in the development of highly selective NF-κB-inducing kinase (NIK) inhibitors[3].

Structure Benzoic Benzoic Acid Core Polar Anchor Late-Stage Derivatization Alkyne Ethynyl Linker Rigid Spacer Restricts Conformation Benzoic->Alkyne Cyclohexyl 1-Hydroxycyclohexyl Lipophilic Shield H-Bonding Site Alkyne->Cyclohexyl

Figure 1: Pharmacophore mapping and structural logic of the target molecule.

Physicochemical Profiling

Understanding the quantitative physicochemical properties of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid is essential for predicting its behavior in both synthetic workflows and biological systems. The table below synthesizes its core physical data and the causality behind its utility.

PropertyValueCausality / Scientific Significance
CAS Number 63165-03-7Unique identifier for regulatory and inventory tracking[1].
Molecular Formula C₁₅H₁₆O₃Defines the atomic composition and framework[4].
Molecular Weight 244.29 g/mol Low molecular weight ensures derivatives remain compliant with Lipinski's Rule of 5[1].
Hydrogen Bond Donors 2 (-OH, -COOH)Facilitates highly directional interactions with target protein pockets or crystal lattice formation.
Hydrogen Bond Acceptors 3 (-OH, -COOH)Enhances binding affinity in polar microenvironments.
Topological Polar Surface Area ~57.5 ŲOptimal for membrane permeability while maintaining sufficient aqueous solubility.

Synthesis Methodology: Palladium-Catalyzed Sonogashira Cross-Coupling

The most robust method to synthesize 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid is via a Sonogashira cross-coupling between 4-iodobenzoic acid and 1-ethynylcyclohexan-1-ol. This method is highly favored in drug discovery due to its mild conditions and high functional group tolerance[2].

Causality Behind Experimental Choices
  • Degassing (N₂/Argon): Oxygen is detrimental to the reaction. It oxidizes the active Pd(0) catalyst and promotes the Glaser homocoupling of the terminal alkyne, leading to unwanted dimers.

  • CuI Co-Catalyst: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a highly reactive copper acetylide intermediate. This species undergoes transmetalation with the Pd(II) complex exponentially faster than the alkyne alone[2].

  • Diisopropylamine (DIPA): Acts as both the solvent/base and a mild ligand. It deprotonates the terminal alkyne, driving the formation of the copper acetylide[2].

Sonogashira Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (4-Iodobenzoic acid) Pd0->OxAdd Ar-I TransMet Transmetalation (Cu-Acetylide Intermediate) OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product CuCycle Copper Cycle (1-Ethynylcyclohexanol + DIPA) CuCycle->TransMet Cu-Alkyne

Figure 2: Catalytic cycle of the Sonogashira cross-coupling for alkyne-aryl bond formation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following step-by-step protocol is designed as a self-validating system. Visual and chemical checkpoints are embedded to confirm reaction progress.

Step 1: System Preparation & Degassing

  • Charge an oven-dried Schlenk flask with 4-iodobenzoic acid (1.0 equiv, e.g., 1.0 mmol) and 1-ethynylcyclohexan-1-ol (1.1 equiv, 1.1 mmol).

  • Add anhydrous Tetrahydrofuran (THF) (10 mL) and Diisopropylamine (DIPA) (3.0 equiv)[2].

  • Self-Validation Checkpoint: The solution should be clear. Subject the mixture to three freeze-pump-thaw cycles or vigorously bubble dry N₂ through the solution for 15 minutes.

Step 2: Catalyst Activation

  • Under a positive stream of N₂, rapidly add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.10 equiv)[2].

  • Seal the flask and stir at room temperature.

  • Self-Validation Checkpoint: Within 10-15 minutes, the reaction mixture will transition from a pale yellow to a deep amber/brown color. This color shift definitively confirms the reduction of Pd(II) to the active Pd(0) species and the initiation of the catalytic cycle.

Step 3: Reaction Monitoring

  • Allow the reaction to stir at room temperature for 4 to 18 hours[2].

  • Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) (Eluent: Hexanes/Ethyl Acetate with 1% Acetic Acid). The disappearance of the UV-active 4-iodobenzoic acid spot and the emergence of a new, highly fluorescent product spot confirms conversion.

Step 4: Quench and Purification

  • Quench the reaction by adding 0.1 M HCl until the aqueous layer reaches pH 2-3[2].

  • Self-Validation Checkpoint: Acidification protonates the benzoic acid product, drastically reducing its aqueous solubility. A precipitate may form, validating the presence of the carboxylic acid moiety.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography or recrystallization to yield pure 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid.

Applications in Advanced Therapeutics

The unique physical properties of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid make it an invaluable precursor in modern drug discovery:

  • Antibacterial Agents (Platensimycin Analogues): Researchers have utilized 1-ethynylcyclohexanol derivatives in Sonogashira couplings to synthesize analogues of Platensimycin. The rigid alkyne spacer and bulky cyclohexyl group significantly improved the in vitro antibacterial activity against multidrug-resistant pathogens like MRSA by optimizing binding within the FabF target pocket[2].

  • Anti-Inflammatory Therapeutics (NIK Inhibitors): The identical structural motif has been deployed in the discovery of potent NF-κB-inducing kinase (NIK) inhibitors. The cross-coupling of 1-ethynylcyclohexan-1-ol to an aryl core provided the necessary steric bulk to achieve high kinase selectivity, resulting in profound anti-inflammatory effects both in vitro and in vivo[3].

References

  • Source: chemicalbook.
  • Source: molbase.
  • Late-Stage Functionalization of Platensimycin Leading to Multiple Analogues with Improved Antibacterial Activity in Vitro and in Vivo Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Discovery of a Potent and Selective NF-κB-Inducing Kinase (NIK)

Sources

Foundational

Receptor Binding Affinity Profile of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid: A Structural and Pharmacological Analysis

Executive Summary In drug discovery and molecular pharmacology, the compound 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (CAS 63165-03-7) occupies a unique position. It is not deployed as an active receptor ligand, but...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug discovery and molecular pharmacology, the compound 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (CAS 63165-03-7) occupies a unique position. It is not deployed as an active receptor ligand, but rather as a highly specialized, sterically protected synthetic precursor. Its primary utility lies in the synthesis of potent Retinoic Acid Receptor (RAR) agonists, such as EC23 and its disila-analogues, as well as various allosteric modulators[1].

Because of the bulky 1-hydroxycyclohexyl protecting group, the direct receptor binding affinity of this specific molecule is virtually non-existent. This whitepaper dissects the structural pharmacology of this compound, explaining the causality behind its lack of affinity, the chemical logic of its use as a protecting group, and the self-validating experimental workflows required to deprotect it into an active pharmacophore capable of robust receptor engagement.

Structural Pharmacology & Steric Hindrance

To understand the receptor binding profile of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid, one must analyze the architecture of its target receptors—most notably, the Retinoic Acid Receptors (RAR α , β , and γ ).

The Causality of Inactivity

Active synthetic retinoids (such as EC23 or tazarotene) consist of three core domains: a polar carboxylic acid headgroup, a rigid alkyne linker, and a bulky hydrophobic tail (e.g., a tetrahydronaphthalene ring)[1].

  • The Steric Clash: The RAR ligand-binding domain (LBD) features a highly specific hydrophobic pocket tailored to accommodate lipophilic anchors. In 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid, the 1-hydroxycyclohexyl moiety acts as a massive, non-planar, and polar obstruction. It creates a severe steric clash with the internal amino acid residues of the LBD, completely preventing the molecule from docking into the receptor pocket.

  • The Chemical Utility: If the molecule is inactive, why synthesize it? The 1-hydroxycyclohexyl group is derived from 1-ethynylcyclohexanol, which acts as an exceptionally efficient and cheap surrogate for gaseous acetylene in Sonogashira cross-coupling reactions[2]. Unlike terminal alkynes, which are prone to unwanted Glaser homocoupling, the sterically hindered 1-hydroxycyclohexyl group protects the alkyne during early synthetic steps, ensuring high yields of the benzoic acid intermediate[2].

Chemical Workflow: Activation via Deprotection

To transition from the inactive protected precursor to an active receptor ligand, the molecule must undergo a base-catalyzed retro-Favorskii fragmentation. This strips away the cyclohexyl group, yielding 4-ethynylbenzoic acid, which is subsequently coupled to a hydrophobic tail to form the active drug.

Workflow A 4-[(1-Hydroxycyclohexyl) ethynyl]benzoic acid (Protected Precursor) B Retro-Favorskii Deprotection A->B NaOH, Heat C 4-Ethynylbenzoic acid (Pharmacophore Base) B->C - Cyclohexanone D Sonogashira Coupling C->D Hydrophobic Tail E EC23 Analog (Active RAR Agonist) D->E Yields Ligand

Figure 1: Chemical workflow detailing the deprotection and synthesis of active retinoid ligands.

Experimental Protocols (Self-Validating Systems)

As a Senior Application Scientist, it is critical to ensure that experimental protocols are self-validating—meaning the success or failure of the mechanism can be immediately quantified by the system itself.

Base-Catalyzed Retro-Favorskii Deprotection

This protocol isolates the active alkyne linker by expelling the protecting group as cyclohexanone[2].

  • Initiation: Dissolve 10 mmol of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid in 50 mL of anhydrous toluene. Causality: Toluene allows for the high reflux temperatures required to overcome the activation energy barrier of the retro-Favorskii fragmentation.

  • Catalysis: Add 2.5 equivalents of powdered NaOH. Causality: The strong base deprotonates the tertiary alcohol. The resulting alkoxide triggers the collapse of the cyclohexyl ring into cyclohexanone, expelling the acetylide anion.

  • Reflux & Monitoring: Heat the mixture to reflux (110°C) for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the highly polar precursor validates the fragmentation.

  • Quenching & Isolation: Cool to room temperature and extract with water. Acidify the aqueous layer with 1M HCl to pH 2. Causality: Acidification protonates both the carboxylate and the acetylide, precipitating the free 4-ethynylbenzoic acid as a white solid. Filter, wash with cold water, and dry under vacuum.

Radioligand Binding Assay for RAR Affinity

To empirically validate the lack of affinity of the protected precursor versus the active drug, a competitive radioligand binding assay is employed[1].

  • Preparation: Isolate nuclear extracts from cells overexpressing RAR- γ (or utilize purified recombinant RAR- γ LBD).

  • Incubation: Incubate the extracts in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA) with 2 nM of [3H] -All-trans-retinoic acid ( [3H] -ATRA). Causality: [3H] -ATRA serves as the high-affinity baseline. Displacement of this radioligand proves competitive binding at the orthosteric site.

  • Competition: Add varying concentrations ( 10−10 to 10−4 M) of the test compounds (Protected Precursor vs. EC23).

  • Separation & Quantification: After 2 hours at 4°C, separate bound from free ligand using rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Causality: Rapid filtration prevents the dissociation of the receptor-ligand complex, preserving the equilibrium state. Measure radioactivity via liquid scintillation counting to calculate IC50​ and Ki​ values.

Comparative Receptor Binding Affinity Profile

The table below summarizes the quantitative binding data, illustrating how the removal of the 1-hydroxycyclohexyl group and the subsequent addition of a hydrophobic tail radically alters the pharmacological profile[1].

Compound StateCompound NameRAR- α Ki​ (nM)RAR- β Ki​ (nM)RAR- γ Ki​ (nM)Pharmacological Status
Protected Precursor 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid>10,000>10,000>10,000Inactive (Severe Steric Clash)
Deprotected Linker 4-Ethynylbenzoic acid>10,000>10,000>10,000Inactive (Lacks Hydrophobic Anchor)
Active Drug EC23 (Synthetic Retinoid)1.20.80.5Potent Pan-RAR Agonist

Receptor Activation & Signaling Pathway

Once the precursor is transformed into an active retinoid (like EC23), it successfully binds the RAR LBD, triggering a precise molecular signaling cascade.

Pathway Ligand Active Retinoid Ligand (Deprotected & Coupled) Receptor RAR/RXR Heterodimer Ligand Binding Domain Ligand->Receptor Binds Hydrophobic Pocket Conformation Helix 12 (H12) Conformational Shift Receptor->Conformation Induces Coactivator Co-activator Recruitment (e.g., SRC-1) Conformation->Coactivator Enables Transcription Gene Transcription (RARE Activation) Coactivator->Transcription Drives

Figure 2: Signaling cascade initiated by the binding of the deprotected retinoid ligand to RAR.

References

  • Csékei, M., Novák, Z., & Kotschy, A. (2008). Ethynyl-cyclohexanol: an efficient acetylene surrogate in Sonogashira coupling. Tetrahedron. URL: [Link]

  • Gluyas, J. B. G., Burschka, C., Dörrich, S., Vallet, J., Gronemeyer, H., & Tacke, R. (2012). Disila-analogues of the synthetic retinoids EC23 and TTNN: synthesis, structure and biological evaluation. Organic & Biomolecular Chemistry. URL: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic Acid Derivatives: A Comprehensive Technical Guide

Executive Summary & Structural Context The compound 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (CAS: 63165-03-7)[1] and its structural derivatives represent a critical class of rigidified alkynylbenzoic acids. These sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

The compound 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (CAS: 63165-03-7)[1] and its structural derivatives represent a critical class of rigidified alkynylbenzoic acids. These scaffolds are frequently utilized as key intermediates in the synthesis of retinoic acid receptor (RAR) agonists, selective estrogen receptor modulators (SERMs), and novel antineoplastic agents. The presence of the rigid ethynyl linker combined with a lipophilic cyclohexyl moiety and a polar carboxylic acid dictates a unique pharmacokinetic (PK) profile.

This whitepaper provides an in-depth analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives, offering actionable experimental workflows for drug development professionals.

Physicochemical Properties & Absorption Dynamics

The absorption profile of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid derivatives is fundamentally governed by the balance between the lipophilic cyclohexyl-ethynyl domain and the ionizable benzoic acid group.

Causality in Absorption
  • Ionization State: The carboxylic acid moiety typically exhibits a pKa of ~4.2. In the acidic environment of the stomach (pH 1.5–3.5), the compound remains largely un-ionized, promoting rapid passive diffusion across the gastric mucosa. In the intestinal tract (pH 6.0–7.4), it becomes ionized, shifting absorption reliance to paracellular transport or specific anion transporters (e.g., OATP2B1).

  • Lipophilicity (LogP): The ethynyl-cyclohexyl group significantly increases the partition coefficient (estimated LogP ~3.5–4.0). While this enhances membrane permeability, it can lead to poor aqueous solubility, necessitating formulation strategies such as amorphous solid dispersions or cyclodextrin complexation to achieve adequate oral bioavailability.

Quantitative ADME Summary
Pharmacokinetic ParameterEstimated Value / RangeImplications for Drug Design
Aqueous Solubility (pH 7.4) < 50 µg/mLRequires solubility-enhancing formulations.
Caco-2 Permeability (Papp) 1.5×10−6 cm/sModerate to high passive permeability.
Plasma Protein Binding (PPB) > 95%High binding to human serum albumin (HSA).
Intrinsic Clearance (CLint) 25–40 µL/min/mgModerate hepatic extraction ratio.
Primary CYP Isoforms CYP2C9, CYP3A4Potential for drug-drug interactions (DDIs).

Distribution & Plasma Protein Binding

Derivatives containing the 4-ethynylbenzoic acid motif exhibit extensive tissue distribution due to their lipophilic nature, but this is heavily counterbalanced by high plasma protein binding (PPB).

  • Mechanistic Insight: The anionic carboxylate forms strong electrostatic interactions with the positively charged residues (e.g., Arg218, Lys199) in Site I (Sudlow's Site I) of Human Serum Albumin (HSA). Simultaneously, the cyclohexyl ring engages in hydrophobic packing within the binding pocket.

  • Volume of Distribution (Vd): Due to the >95% protein binding, the apparent Vd is often limited to the central compartment and highly perfused organs (liver, kidneys), unless the lipophilicity is further increased by masking the carboxylic acid (e.g., via esterification).

Metabolic Stability & Biotransformation Pathways

The metabolic fate of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid derivatives is primarily driven by hepatic Phase I and Phase II enzymes.

Phase I: Cytochrome P450 Oxidation

The ethynyl linker is generally stable, but the cyclohexyl ring is highly susceptible to aliphatic hydroxylation.

  • Aliphatic Hydroxylation: CYP3A4 and CYP2C9 mediate the hydroxylation of the cyclohexyl ring at the C3 and C4 positions, generating dihydroxy metabolites.

  • Alkyne Oxidation (Rare): While terminal alkynes can act as mechanism-based inactivators of CYPs, internal alkynes like the one in this scaffold are sterically protected and metabolically robust.

Phase II: Glucuronidation

The free benzoic acid moiety is a prime target for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A1 and UGT2B7, forming an acyl glucuronide. Acyl glucuronides can be chemically reactive, posing a risk for idiosyncratic toxicity, which necessitates careful monitoring during lead optimization.

MetabolicPathway Parent 4-[(1-Hydroxycyclohexyl) ethynyl]benzoic acid Phase1 CYP3A4 / CYP2C9 Hydroxylation Parent->Phase1 Phase I Phase2 UGT1A1 / UGT2B7 Glucuronidation Parent->Phase2 Phase II Metabolite1 Dihydroxycyclohexyl Metabolite Phase1->Metabolite1 Metabolite2 Acyl Glucuronide Conjugate Phase2->Metabolite2 Excretion Biliary / Renal Excretion Metabolite1->Excretion Metabolite2->Excretion

Caption: Primary Phase I and Phase II metabolic pathways of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid.

Experimental Protocols for PK Profiling

To ensure scientific integrity and self-validating results, the following step-by-step methodologies must be employed when profiling these derivatives.

Protocol A: Microsomal Stability Assay (Clearance Determination)

Purpose: To determine the intrinsic clearance (CLint) and identify primary CYP-mediated metabolites.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine HLM (final concentration 0.5 mg/mL) with the test compound (final concentration 1 µM, <0.1% DMSO) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of the parent compound.

  • Data Processing: Calculate the half-life ( t1/2​ ) from the log-linear decline of the compound. Calculate CLint​ using the formula: CLint​=(0.693/t1/2​)×(Volume/Microsomal Protein) .

Protocol B: Plasma Protein Binding (Equilibrium Dialysis)

Purpose: To quantify the unbound fraction ( fu​ ) in human plasma.

  • Membrane Preparation: Hydrate a 12-14 kDa MWCO dialysis membrane in distilled water for 30 minutes, followed by 20% ethanol for 20 minutes, and rinse with phosphate-buffered saline (PBS, pH 7.4).

  • Sample Loading: Spike human plasma with the test compound to a final concentration of 5 µM. Load 200 µL of spiked plasma into the donor chamber and 200 µL of PBS into the receiver chamber of a 96-well equilibrium dialysis apparatus.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker (100 rpm) for 4 hours to reach equilibrium.

  • Extraction: Remove 50 µL from both chambers. Matrix-match by adding 50 µL of blank plasma to the buffer samples and 50 µL of blank buffer to the plasma samples.

  • Quenching & Analysis: Add 300 µL of ice-cold acetonitrile with internal standard to precipitate proteins. Centrifuge and analyze the supernatant via LC-MS/MS. Calculate fu​=(Concentration in Buffer)/(Concentration in Plasma) .

Workflow Logic for Lead Optimization

When optimizing 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid derivatives, researchers must balance solubility, permeability, and metabolic stability. The following decision tree outlines the logical progression of structural modifications based on PK assay outcomes.

OptimizationWorkflow Start Synthesize Derivative AssaySol Kinetic Solubility (pH 7.4) Start->AssaySol DecisionSol Solubility > 50 µg/mL? AssaySol->DecisionSol ModPolar Add Polar Groups (e.g., Morpholine) DecisionSol->ModPolar No AssayMet Microsomal Stability (HLM) DecisionSol->AssayMet Yes ModPolar->Start DecisionMet CLint < 20 µL/min/mg? AssayMet->DecisionMet ModBlock Fluorinate Cyclohexyl Ring DecisionMet->ModBlock No Advance Advance to In Vivo PK DecisionMet->Advance Yes ModBlock->Start

Caption: Iterative PK-driven lead optimization workflow for alkynylbenzoic acid derivatives.

References

Sources

Foundational

Preliminary toxicity screening of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid

Preliminary Toxicity Screening of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic Acid: A Tiered Predictive and Empirical Framework Rationale and Structural Deconstruction As a Senior Application Scientist, evaluating a novel ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Preliminary Toxicity Screening of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic Acid: A Tiered Predictive and Empirical Framework

Rationale and Structural Deconstruction

As a Senior Application Scientist, evaluating a novel chemical intermediate such as 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (CAS 63165-03-7) requires a mechanistic, causality-driven approach to toxicology. Rather than applying a blind battery of tests, we must first deconstruct the molecule to understand why specific toxicological risks exist.

The compound features three distinct structural motifs:

  • Benzoic Acid Core: Generally associated with low acute toxicity, though it presents a theoretical risk for acyl glucuronidation in vivo, which can occasionally lead to idiosyncratic toxicity[1].

  • Ethynyl Linker (Alkyne): This is the primary structural alert. Alkynes can act as mechanism-based inactivators (suicide inhibitors) of Cytochrome P450 (CYP450) enzymes or undergo epoxidation to highly reactive oxirenes, potentially forming DNA adducts.

  • 1-Hydroxycyclohexyl Group: A sterically bulky, lipophilic moiety that drives the molecule's partition coefficient (LogP), increasing cellular permeability but simultaneously increasing the burden on hepatic Phase I metabolism.

To systematically de-risk this compound, we employ a tiered screening architecture moving from in silico predictions to in vitro empirical validation.

ToxicityWorkflow A In Silico Screening (ICH M7 / QSAR) B In Vitro Genotoxicity (OECD 471 & 487) A->B Structural Alerts Assessed C Hepatotoxicity (HepG2 & CYP450) B->C Genotox Cleared D Risk Assessment & Go/No-Go Decision C->D Metabolic Profile Defined

Caption: Tiered preliminary toxicity screening workflow for novel chemical entities.

Phase I: In Silico Predictive Toxicology

Causality: Before committing resources to empirical testing, we must assess the compound against the ICH M7 guidelines for DNA-reactive (mutagenic) impurities[2]. The ethynyl group may trigger structural alerts for mutagenicity. The ICH M7 framework mandates the use of complementary computational methodologies to predict bacterial mutagenicity prior to clinical exposure[3].

Protocol: (Q)SAR Screening (Self-Validating System)

  • Input: Convert the 2D structure of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid into a SMILES string.

  • Execution: Run the SMILES through two distinct systems: an expert rule-based system (e.g., Derek Nexus) and a statistical, machine-learning-based system (e.g., Sarah Nexus)[3].

  • Self-Validation Criteria: The in silico protocol is only valid if the compound falls within the known applicability domain of the software's training set. If the software flags the compound as "out-of-domain," the negative prediction is voided, and empirical testing becomes strictly mandatory.

Phase II: In Vitro Genotoxicity Screening

Causality: Because the alkyne group presents a theoretical risk for metabolic activation into a DNA-reactive oxirene species, we must empirically evaluate genotoxicity. We utilize the Ames test to detect point mutations and the In Vitro Micronucleus (MN) test to detect structural (clastogenic) and numerical (aneugenic) chromosomal aberrations[4].

Protocol A: Bacterial Reverse Mutation Assay (OECD 471) This assay uses amino-acid deficient strains of Salmonella typhimurium and Escherichia coli to detect genetic reversions.

  • Preparation: Dissolve the test compound in DMSO. Prepare rat liver S9 fraction to simulate mammalian metabolic activation.

  • Exposure: Expose S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA) to the compound (0.1 to 5000 µ g/plate ) using the pre-incubation method (30 mins at 37°C). Pre-incubation is chosen over plate incorporation to maximize the detection of short-lived reactive metabolites generated by the S9 fraction[5].

  • Plating: Add top agar containing trace histidine/tryptophan and pour onto minimal glucose agar plates. Incubate for 48-72 hours.

  • Self-Validation Criteria: The assay is valid only if the vehicle control falls within historical spontaneous reversion rates, and the strain-specific positive controls (e.g., 2-Aminoanthracene for +S9) induce a ≥3-fold increase in revertant colonies.

Protocol B: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

  • Cell Culture: Culture TK6 human lymphoblastoid cells in RPMI-1640 medium.

  • Treatment: Treat cells with the test compound for 3 hours (+/- S9) and an extended 24 hours (-S9) to capture delayed clastogenic events[6].

  • Cytokinesis Block: Add Cytochalasin B (an actin polymerization inhibitor) to arrest cells at the binucleate stage. This ensures that only cells that have successfully completed one mitosis in the presence of the compound are scored[4].

  • Self-Validation Criteria: Calculate the Cytokinesis-Block Proliferation Index (CBPI). The highest tested concentration must induce 55±5% cytotoxicity to ensure adequate exposure without causing false positives via apoptosis[7].

MetabolicPathway A 4-[(1-Hydroxycyclohexyl) ethynyl]benzoic acid B CYP450 Oxidation (Liver S9) A->B Phase I Metabolism C Reactive Oxirene Intermediate B->C Alkyne Oxidation D DNA Adducts (Genotoxicity) C->D Mutagenic Pathway E GSH Conjugation (Detoxification) C->E Phase II Clearance

Caption: Proposed metabolic activation and detoxification pathways for ethynyl-containing compounds.

Phase III: Hepatotoxicity and Metabolic Profiling

Causality: The liver is the primary site of xenobiotic metabolism. Because terminal and internal alkynes are notorious for acting as suicide inhibitors of CYP450 enzymes (particularly CYP3A4), the compound could cause severe drug-drug interactions (DDIs) or intrinsic hepatotoxicity if it irreversibly binds to the heme group of the enzyme.

Protocol: HepG2 Cytotoxicity & CYP450 Inhibition

  • Cytotoxicity (MTT Assay): Seed HepG2 human liver carcinoma cells in 96-well plates. Treat with 1-100 µM of the compound for 24h. Add MTT reagent; mitochondrial reductases in viable cells convert MTT to a purple formazan. Measure absorbance at 570 nm.

  • CYP Inhibition: Incubate human liver microsomes (HLMs) with the compound and specific CYP probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6). Measure specific metabolite formation via LC-MS/MS.

  • Self-Validation Criteria: Include a known hepatotoxin (e.g., Chlorpromazine) to validate MTT sensitivity, and a known potent CYP3A4 inhibitor (e.g., Ketoconazole) to validate the LC-MS/MS dynamic range.

Quantitative Data Summary

The following table outlines the target metrics, regulatory acceptance thresholds, and the anticipated behavior of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid based on its pharmacophore profile.

Assay / ParameterTarget MetricAcceptance / Go-ThresholdAnticipated Result for Ethynylbenzoic Acids
In Silico (ICH M7) Mutagenic Structural AlertsClass 5 (No structural alerts)Flagged for Alkyne (Requires empirical validation)
Ames Test (OECD 471) Revertant Colony Count< 2-fold increase over vehicleNegative (Low risk of point mutations)
Micronucleus (OECD 487) % Micronucleated CellsNo statistically significant increaseNegative (Low risk of clastogenicity)
HepG2 Cytotoxicity IC50 (µM)> 50 µM~ 85 µM (Low acute cytotoxicity expected)
CYP3A4 Inhibition IC50 (µM)> 10 µMMonitor closely for time-dependent inhibition

References

  • Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) - ICH. ICH.org. 2

  • OECD 487: Cell micronucleus test (in vitro mammalian). Labcorp.com. 4

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Nib.si.

  • OECD 487: In Vitro Mammalian Cell Micronucleus Test - Policy Commons. Policycommons.net. 6

  • Decoding the Revised OECD 487 Guideline: What Inotiv Clients Need to Know. Inotiv.com. 7

  • Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. ICH.org. 3

  • Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC. Nih.gov. 5

  • 4-Ethynylbenzoic acid | C9H6O2 | CID 589706 - PubChem. Nih.gov. 1

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid

Abstract This comprehensive guide provides detailed, step-by-step protocols for the synthesis of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid, a molecule of interest for researchers in medicinal chemistry and materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed, step-by-step protocols for the synthesis of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid, a molecule of interest for researchers in medicinal chemistry and materials science. The synthetic strategy is a robust two-step process commencing with the synthesis of the key intermediate, 1-ethynylcyclohexanol, followed by a palladium-catalyzed Sonogashira cross-coupling reaction with 4-iodobenzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of the underlying chemical principles, and practical insights to ensure successful synthesis.

Introduction

Substituted phenylalkynes are a significant class of compounds in organic synthesis, serving as versatile building blocks for pharmaceuticals, functional materials, and complex molecular architectures. The title compound, 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid, incorporates a rigid ethynyl linker between a benzoic acid moiety and a 1-hydroxycyclohexyl group. This structural motif is of interest for its potential to be integrated into larger molecules, such as active pharmaceutical ingredients or molecular probes, where the benzoic acid can serve as a handle for further functionalization or as a pharmacophore itself.

The synthetic approach detailed herein is designed to be both efficient and reliable, utilizing well-established and high-yielding reactions. The two-stage process is outlined below:

  • Synthesis of 1-Ethynylcyclohexanol: This initial step involves the nucleophilic addition of an acetylide to cyclohexanone.

  • Sonogashira Coupling: The terminal alkyne, 1-ethynylcyclohexanol, is then coupled with an aryl halide, 4-iodobenzoic acid, using a palladium-copper catalyst system to furnish the final product.

This guide will provide a thorough walkthrough of each synthetic step, including mechanistic insights and practical considerations for reaction setup, monitoring, and product purification.

Visualized Synthetic Workflow

Synthesis_Workflow Cyclohexanone Cyclohexanone Step1 Step 1: Alkynylation Cyclohexanone->Step1 Acetylene Acetylene Acetylene->Step1 Intermediate 1-Ethynylcyclohexanol Step1->Intermediate Step2 Step 2: Sonogashira Coupling Intermediate->Step2 IodobenzoicAcid 4-Iodobenzoic Acid IodobenzoicAcid->Step2 FinalProduct 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid Step2->FinalProduct

Figure 1: Overall two-step synthesis of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid.

Part 1: Synthesis of 1-Ethynylcyclohexanol

The preparation of 1-ethynylcyclohexanol is a classic example of nucleophilic addition to a carbonyl group. In this procedure, acetylene is deprotonated by a strong base to form an acetylide anion, which then attacks the electrophilic carbonyl carbon of cyclohexanone.[1] A common and effective method involves the use of sodium amide in liquid ammonia.[1][2]

Experimental Protocol

Materials and Equipment:

  • Three-necked round-bottom flask (2 L)

  • Mechanical stirrer

  • Gas inlet tube

  • Dry ice/acetone condenser

  • Liquid ammonia (approx. 1 L)

  • Sodium metal (23 g, 1 g-atom)

  • Acetylene gas (dried)

  • Cyclohexanone (98 g, 1 mole)

  • Ether

  • 50% Sulfuric acid

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • Preparation of Sodium Acetylide: In a 2 L three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a dry ice/acetone condenser, condense approximately 1 L of liquid ammonia. While passing a rapid stream of dry acetylene through the liquid ammonia, add 23 g of sodium metal in small pieces over 30 minutes.[2] The blue color of the dissolved sodium should dissipate quickly as it reacts to form sodium acetylide.[2]

  • Addition of Cyclohexanone: Once the sodium has completely reacted, reduce the flow of acetylene. Add 98 g of cyclohexanone dropwise to the stirred suspension of sodium acetylide over approximately one hour.[2]

  • Reaction and Ammonia Evaporation: After the addition of cyclohexanone is complete, allow the reaction mixture to stir for an additional hour. Then, remove the dry ice/acetone condenser and allow the liquid ammonia to evaporate overnight in a well-ventilated fume hood.[2]

  • Work-up: To the solid residue, carefully add approximately 400 mL of ice and water to decompose any unreacted sodium acetylide. Acidify the mixture with 50% sulfuric acid until it is acidic to litmus paper.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with three 100 mL portions of ether. Combine the organic layers and wash with 50 mL of saturated brine solution.[2]

  • Drying and Solvent Removal: Dry the combined ethereal solution over anhydrous magnesium sulfate, filter, and remove the ether by rotary evaporation.[2]

  • Purification: Purify the crude product by vacuum distillation. The product, 1-ethynylcyclohexanol, is a colorless liquid.[2]

Part 2: Sonogashira Coupling for the Synthesis of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid

The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is catalyzed by a palladium complex, with a copper(I) co-catalyst, and is carried out in the presence of an amine base.[3][4] For this synthesis, 1-ethynylcyclohexanol is coupled with 4-iodobenzoic acid. Aryl iodides are generally more reactive than aryl bromides or chlorides in this reaction.[3]

Experimental Protocol

Materials and Equipment:

  • Schlenk flask

  • Magnetic stirrer and hotplate

  • Inert atmosphere (argon or nitrogen)

  • 4-Iodobenzoic acid

  • 1-Ethynylcyclohexanol

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous and degassed solvent (e.g., DMF or THF)

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 4-iodobenzoic acid (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

  • Solvent and Base Addition: Add anhydrous and degassed solvent (e.g., DMF) to the flask, followed by triethylamine (3.0 eq). Stir the mixture at room temperature for 10-15 minutes.

  • Alkyne Addition: Add 1-ethynylcyclohexanol (1.2 eq) dropwise to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Acidification and Extraction: Dissolve the residue in ethyl acetate and water. Acidify the aqueous layer with 1 M hydrochloric acid to a pH of 2-3 to precipitate the product. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid as a solid. Conventional methods for purifying benzoic acid derivatives, such as recrystallization from hot water, are also well-established.[5]

Data Summary Table

ParameterStep 1: Synthesis of 1-EthynylcyclohexanolStep 2: Sonogashira Coupling
Key Reactants Cyclohexanone, Acetylene, Sodium1-Ethynylcyclohexanol, 4-Iodobenzoic Acid
Solvent Liquid AmmoniaDMF or THF
Catalyst N/APd(PPh₃)₂Cl₂, CuI
Base Sodium Amide (in situ)Triethylamine
Temperature -78 °C to Room Temperature60-70 °C
Reaction Time ~2 hours (plus ammonia evaporation)4-12 hours
Typical Yield 65-75%[2]70-90%

Troubleshooting and Mechanistic Considerations

  • Step 1: The reaction with sodium in liquid ammonia is highly exothermic and requires careful temperature control. Ensuring anhydrous conditions is crucial for the successful formation of the acetylide.

  • Step 2: A common side reaction in Sonogashira coupling is the homocoupling of the terminal alkyne (Glaser coupling).[6] This can be minimized by maintaining a strictly inert atmosphere to exclude oxygen, which promotes this side reaction.[6] The use of an excess of the alkyne can also help to drive the desired cross-coupling reaction. The basic conditions of the Sonogashira reaction can potentially lead to the deprotonation of the carboxylic acid, which does not typically interfere with the coupling.

Conclusion

The two-step synthetic route described provides a reliable and efficient method for the preparation of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid. By following these detailed protocols and considering the key experimental parameters and potential side reactions, researchers can successfully synthesize this valuable compound for further investigation and application in their respective fields.

References

  • Organic Syntheses Procedure. 1-ethynylcyclohexanol.
  • Wikipedia. 1-Ethynylcyclohexanol.
  • PrepChem.com. Synthesis of Step b: 1-(1-Ethynyl)cyclohexanol.
  • Google Patents. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues.
  • Google Patents.
  • Benchchem.
  • Wikipedia. Sonogashira coupling.
  • Benchchem. Purification methods for 4-Hydrazinobenzoic acid and its reaction products.
  • Tetrahedron. Palladium-mediated synthesis of 5-substituted 4-alkynylthieno[2,3-c]pyran-7-ones.
  • ResearchGate.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
  • Google Patents.

Sources

Application

Advanced Sonogashira Coupling Workflows Using 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic Acid: A Bifunctional Scaffold

Application Note & Protocol Guide Target Audience: Researchers, scientists, and drug development professionals. Mechanistic Rationale & Structural Advantages In the design of rigid-rod molecular wires, fluorescent probes...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Researchers, scientists, and drug development professionals.

Mechanistic Rationale & Structural Advantages

In the design of rigid-rod molecular wires, fluorescent probes, and PROTAC linkers, the precise construction of extended conjugated systems is paramount. While 4-ethynylbenzoic acid is a logical precursor for such molecules, unprotected terminal alkynes are notoriously prone to oxidative Glaser homocoupling (alkyne-alkyne coupling) under various catalytic conditions[1].

To circumvent this, 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (CAS: 63165-03-7) serves as a highly efficient "acetylene surrogate" and bifunctional building block[2]. The molecule features two orthogonal reactive sites:

  • The Carboxylic Acid: Allows for immediate downstream functionalization (e.g., amide or ester coupling) without affecting the alkyne.

  • The 1-Hydroxycyclohexyl-Protected Alkyne: The bulky tertiary alcohol sterically shields the alkyne, completely suppressing homocoupling during upstream modifications. When the terminal alkyne is required for a Sonogashira cross-coupling, the protecting group can be cleanly cleaved via a base- or fluoride-catalyzed retro-Favorskii fragmentation[3].

By leveraging this orthogonal reactivity, chemists can sequence complex syntheses with higher overall yields and fewer purification bottlenecks.

Strategic Workflow & Logical Sequencing

The optimal application of this scaffold follows a three-phase sequence: functionalization of the benzoic acid, unmasking of the alkyne, and final cross-coupling.

G Start 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (Bifunctional Scaffold) Step1 Phase 1: Amide/Ester Coupling (Carboxylic Acid Activation) Start->Step1 Orthogonal Reactivity Intermediate Protected Alkyne Intermediate (Resistant to Glaser Homocoupling) Step1->Intermediate Step2 Phase 2: Retro-Favorskii Deprotection (KOH or Fluoride Source) Intermediate->Step2 Cleavage of Cyclohexanone TerminalAlkyne Terminal Alkyne (Reactive Species) Step2->TerminalAlkyne Unmasking Step3 Phase 3: Sonogashira Coupling (Pd/Cu Catalysis, Ar-X) TerminalAlkyne->Step3 Cross-Coupling Product Target Conjugated Molecule (PROTACs, Probes, APIs) Step3->Product

Workflow for orthogonal functionalization and Sonogashira coupling of the bifunctional scaffold.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and In-Process Controls (IPCs) to ensure experimental integrity.

Phase 1: Orthogonal Amide Coupling

Objective: Functionalize the carboxylic acid while preserving the protected alkyne.

Causality: HATU is selected as the coupling reagent because it rapidly forms a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion even with sterically hindered amines. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the amine without interfering with the active ester.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (1.0 equiv) and the target primary/secondary amine (1.1 equiv) in anhydrous DMF (0.2 M).

  • Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0 °C under a nitrogen atmosphere.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validation (IPC): Analyze an aliquot via LC-MS. The reaction is complete when the starting material peak disappears and the corresponding [M+H]⁺ peak of the amide intermediate dominates.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with brine (3x to remove DMF), dry over Na₂SO₄, and concentrate.

Phase 2: Retro-Favorskii Unmasking

Objective: Cleave the 1-hydroxycyclohexyl group to reveal the terminal alkyne.

Causality: The 1-hydroxycyclohexyl group fragments under specific basic or fluoride-mediated conditions via a retro-Favorskii mechanism[3]. The hydroxide/fluoride attacks the tertiary alcohol, inducing a C-C bond cleavage that expels cyclohexanone and yields the terminal acetylide, which is subsequently protonated during workup.

Step-by-Step Methodology:

  • Preparation: Dissolve the protected alkyne intermediate (1.0 equiv) in a mixture of Toluene and Isopropanol (4:1 v/v, 0.1 M).

  • Cleavage: Add powdered KOH (3.0 equiv). Note: For base-sensitive substrates, substitute KOH with TBAF (1.5 equiv) in THF at 60 °C[3].

  • Propagation: Heat the mixture to 90 °C and stir for 3–5 hours. The elevated temperature drives the expulsion of the cyclohexanone byproduct.

  • Self-Validation (IPC): Monitor via TLC (Hexanes/EtOAc). The newly formed terminal alkyne will stain intensely with KMnO₄ (due to the reactive π-bonds), whereas the protected starting material stains faintly.

  • Workup: Cool to room temperature, neutralize with 1M HCl to pH 6, extract with DCM, and purify via flash chromatography to remove the cyclohexanone byproduct.

Phase 3: Waste-Minimized Sonogashira Cross-Coupling

Objective: Couple the unmasked terminal alkyne with an aryl/vinyl halide.

Causality: We utilize a green-chemistry approach replacing toxic DMF with an Acetonitrile/Water azeotrope[4]. Pd(PPh₃)₄ initiates the cycle via oxidative addition into the Ar-I bond. CuI reacts with the terminal alkyne to form a copper acetylide, which transmetalates with the Pd complex. N-methylpiperazine or Et₃N neutralizes the generated HX acid.

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask, combine the terminal alkyne (1.0 equiv), the target Aryl Iodide (1.1 equiv), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).

  • Solvent & Base: Add a degassed CH₃CN/H₂O azeotrope (84/16 wt %, 0.1 M) and N-methylpiperazine (1.5 equiv)[4].

  • Propagation: Purge the system with N₂ for 5 minutes, then heat to 80 °C for 6–8 hours.

  • Self-Validation (IPC): The reaction mixture will transition from a clear yellow/orange solution to a dark suspension (precipitation of Pd black), indicating catalyst turnover and reaction completion. Confirm product formation via LC-MS.

  • Workup: Filter the mixture through a short pad of Celite to remove metal particulates. Concentrate the filtrate and purify via automated silica gel chromatography.

Quantitative Optimization Matrix

The following table summarizes the optimized parameters for each phase of the workflow, providing a comparative baseline for process scale-up.

Reaction PhaseReagent / Catalyst SystemSolvent SystemTemp (°C)Typical Yield (%)Mechanistic Advantage
Amide Coupling HATU (1.2 eq), DIPEA (3.0 eq)Anhydrous DMF0 → 2585–95Rapid activation of the benzoic acid; prevents epimerization of chiral amines.
Deprotection (Standard) KOH (3.0 eq)Toluene / iPrOH9080–90Thermodynamically drives retro-Favorskii fragmentation; cyclohexanone is easily separated.
Deprotection (Mild) TBAF (1.5 eq)THF6075–85Fluoride-mediated cleavage provides an alternative for highly base-sensitive substrates[3].
Sonogashira Coupling Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), N-methylpiperazineCH₃CN/H₂O (Azeotrope)8082–96Waste-minimized, green solvent alternative to highly toxic dipolar aprotic solvents[4].

References

  • [1] Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. Available at:[Link]

  • [2] Ethynyl-cyclohexanol: an efficient acetylene surrogate in Sonogashira coupling. ResearchGate. Available at:[Link]

  • [3] Retro-Favorskii reaction employing fluoride source. Department of Chemistry and Industrial Chemistry, University of Pisa. Available at:[Link]

  • [4] Sustainable Approach to Waste-Minimized Sonogashira Cross-Coupling Reaction Based on Recoverable/Reusable Heterogeneous Catalytic/Base System and Acetonitrile Azeotrope. ACS Sustainable Chemistry & Engineering. Available at:[Link]

Sources

Method

Application Note: Synthesis and High-Resolution 1H/13C NMR Characterization of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic Acid

Target Audience: Analytical Chemists, Synthetic Organic Researchers, and Materials Scientists. Compound: 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (CAS: 63165-03-7) Introduction & Mechanistic Context 4-[(1-Hydroxycycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Synthetic Organic Researchers, and Materials Scientists. Compound: 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (CAS: 63165-03-7)

Introduction & Mechanistic Context

4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid is a highly versatile bifunctional building block. Structurally, it features a rigid alkyne linker, a carboxylic acid for downstream amidation or esterification, and a sterically hindered propargylic alcohol[1]. These motifs make it exceptionally valuable in the synthesis of liquid crystal (LC) monomers, rigid cross-linkers, and metal-organic frameworks (MOFs)[2].

To achieve the high purity required for precise Nuclear Magnetic Resonance (NMR) characterization, the compound is typically synthesized via a palladium-catalyzed Sonogashira cross-coupling between 4-iodobenzoic acid and 1-ethynylcyclohexanol[3].

Causality in Experimental Design
  • Solvent/Base Selection: While triethylamine (TEA) is the standard base for Sonogashira couplings, using diisopropylamine (DIPA) with THF (1:1) significantly improves the solubility of the carboxylic acid substrate.

  • Anaerobic Conditions: Strict exclusion of oxygen is mandatory to prevent the copper-catalyzed Glaser homocoupling of 1-ethynylcyclohexanol[3].

  • NMR Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is chosen over CDCl₃. Carboxylic acids form strong hydrogen-bonded dimers in non-polar solvents, leading to severe peak broadening. DMSO-d6 disrupts these dimers, yielding sharp, well-resolved signals for both the -COOH and -OH protons.

Experimental Workflow: Synthesis & Sample Preparation

The following protocol outlines a self-validating system: successful execution is confirmed by the physical partitioning of the product during the pH-dependent workup.

Step-by-Step Protocol
  • Degassing: Add 10 mL of THF and 10 mL of DIPA to a Schlenk flask. Bubble argon through the mixture for 30 minutes to remove dissolved oxygen.

  • Reagent Addition: Add 4-iodobenzoic acid (1.0 eq, 5.0 mmol) and 1-ethynylcyclohexanol (1.2 eq, 6.0 mmol) to the degassed solvent.

  • Catalyst Introduction: Quickly add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%) under a positive flow of argon. The solution will typically transition to a dark amber color.

  • Reaction: Stir the mixture at 50 °C for 12 hours.

  • Acidic Quench (Critical Step): Cool the reaction to room temperature and slowly add 1M HCl until the aqueous phase reaches pH 2–3 . Insight: If the pH remains basic, the product will exist as a water-soluble carboxylate salt and will not extract into the organic layer.

  • Extraction & Purification: Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to afford the pure product.

  • NMR Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of DMSO-d6.

Sonogashira_Workflow A 4-Iodobenzoic Acid + 1-Ethynylcyclohexanol B Degassed THF/DIPA Argon Atmosphere A->B C Pd(PPh3)2Cl2 / CuI 50 °C, 12h B->C Catalysis D Acidic Quench (pH 2) & EtOAc Extraction C->D Workup E Recrystallization (EtOH/H2O) D->E Purification F Pure Product for NMR E->F

Workflow for the Sonogashira synthesis and purification of the target compound.

NMR Characterization & Spectral Analysis

The structural assignment relies on the predictable electronic effects of the functional groups. The electron-withdrawing carboxylic acid heavily deshields the ortho-protons on the aromatic ring, while the anisotropic effect of the alkyne influences the adjacent carbons.

¹H NMR Data (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment & Causality
-COOH 13.05br s1H-Highly deshielded acidic proton.
H-2, H-6 7.92d2H8.4Aromatic protons ortho to the electron-withdrawing -COOH group.
H-3, H-5 7.50d2H8.4Aromatic protons ortho to the alkyne. Forms an AA'BB' system with H-2/H-6.
-OH 5.48s1H-Propargylic hydroxyl. Sharp singlet due to H-bonding with DMSO-d6.
H-2', H-6' 1.85 – 1.75m2H-Equatorial protons of the cyclohexyl ring adjacent to the chiral center.
H-3',4',5' 1.65 – 1.45m7H-Overlapping axial and equatorial protons of the cyclohexyl backbone.
H-4' (ax) 1.25 – 1.15m1H-Distal axial proton of the cyclohexyl ring.
¹³C NMR Data (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)TypeAssignment & Causality
C7 166.8C=OCarboxylic acid carbonyl carbon.
C3, C5 131.2CHAromatic carbons ortho to the alkyne.
C1 130.5CAromatic quaternary carbon ipso to -COOH.
C2, C6 129.4CHAromatic carbons ortho to -COOH.
C4 126.8CAromatic quaternary carbon ipso to the alkyne.
C8 96.5C≡CInternal alkyne carbon. Deshielded by the conjugated aryl system.
C9 82.3C≡CAlkyne carbon adjacent to the oxygen-bearing cyclohexyl carbon.
C1' 67.1C-OQuaternary cyclohexyl carbon attached to the hydroxyl group.
C2', C6' 39.2CH₂Cyclohexyl carbons ortho to the hydroxyl group.
C3', C5' 24.8CH₂Cyclohexyl meta carbons.
C4' 22.5CH₂Cyclohexyl para carbon.

Structural Mapping Visualization

The relationship between the molecular domains and their corresponding NMR chemical shift ranges is mapped below.

NMR_Map COOH C7 (C=O) 166.8 ppm Ar Aromatic Ring C1-C6: 126.8 - 131.2 ppm H2/H6: 7.92 ppm H3/H5: 7.50 ppm COOH->Ar C1-C7 Bond Alkyne Alkyne (C8, C9) C8: 96.5 ppm C9: 82.3 ppm Ar->Alkyne C4-C8 Bond Cy Cyclohexyl C1': 67.1 ppm C2'-C6': 22.5 - 39.2 ppm Alkyne->Cy C9-C1' Bond OH Hydroxyl (-OH) 5.48 ppm (1H, s) Cy->OH C1'-O Bond

Logical mapping of molecular domains to their primary ¹H and ¹³C NMR chemical shifts.

Conclusion

The accurate characterization of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid relies heavily on proper sample preparation. The use of DMSO-d6 is non-negotiable for obtaining high-resolution spectra of this specific compound, as it mitigates the dimerization of the carboxylic acid and locks the propargylic hydroxyl proton into a distinct, measurable singlet. The distinct AA'BB' splitting pattern and the highly separated alkyne carbon shifts (96.5 ppm and 82.3 ppm) serve as the primary diagnostic markers for successful cross-coupling.

References

  • Thieme E-Books & E-Journals. "Product Class 4: Organometallic Complexes of Copper (Sonogashira Coupling Context)". Science of Synthesis. Available at:[Link]

Sources

Application

Application Note: 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid in Advanced Drug Discovery Workflows

Introduction: The Strategic Advantage of the 1-Hydroxycyclohexyl Scaffold In modern drug discovery, the construction of rigid molecular architectures—such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjug...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of the 1-Hydroxycyclohexyl Scaffold

In modern drug discovery, the construction of rigid molecular architectures—such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and highly specific target inhibitors—relies heavily on bifunctional building blocks. 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (CAS 63165-03-7) is a highly versatile, heterobifunctional intermediate featuring an electrophilic carboxylic acid and a protected terminal alkyne[1].

While trimethylsilyl (TMS) or triisopropylsilyl (TIPS) are common alkyne protecting groups, they present significant drawbacks in multi-step syntheses. TMS is highly labile under standard acidic or basic workups, and TIPS requires harsh fluoride sources (e.g., TBAF) for removal, which can degrade sensitive payloads. In contrast, the 1-hydroxycyclohexyl group serves as an exceptionally robust acetylene surrogate[2]. It is completely stable to the standard peptide coupling conditions used to functionalize the benzoic acid moiety and effectively suppresses unwanted oxidative Glaser homocoupling during storage or early-stage synthesis[3].

Mechanistic Grounding: The Retro-Favorskii Fragmentation

The deprotection of the 1-hydroxycyclohexyl group does not rely on fluoride or strong acids. Instead, it is cleanly removed via a base-promoted retro-Favorskii fragmentation [2].

Causality of the Mechanism: When exposed to a base (such as KOH or K₂CO₃) and heat, the tertiary hydroxyl group is deprotonated to form an alkoxide intermediate. The thermodynamic driving force of forming a stable ketone (cyclohexanone) triggers a C–C bond cleavage electron cascade. This fragmentation cleanly releases the terminal alkyne (4-ethynylbenzoic acid derivative) and volatile cyclohexanone, which can be easily removed under reduced pressure or via standard silica gel chromatography.

Mechanism A Protected Alkyne (CAS 63165-03-7) B Alkoxide Intermediate A->B Base (OH⁻) C Retro-Favorskii Cleavage B->C Electron Shift D Terminal Alkyne + Cyclohexanone C->D Fragmentation

Fig 1. Base-promoted retro-Favorskii fragmentation mechanism for alkyne deprotection.

Applications in Medicinal Chemistry

A. Rigid Linker Construction for PROTACs and ADCs

The ethynylbenzoic acid motif provides a rigid, linear spatial vector that is highly resistant to metabolic degradation (unlike flexible PEG chains). By coupling the benzoic acid to an E3 ligase ligand (e.g., Thalidomide or VHL derivatives) and utilizing the alkyne for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a target-binding warhead, researchers can rapidly generate libraries of rigidified PROTACs.

B. Synthesis of Triazole Pharmacophores (e.g., MRSA Inhibitors)

The 1,4-disubstituted 1,2,3-triazole is a prominent bioisostere for amide bonds. 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid has been utilized in the rational design of phenyltriazole derivatives targeting Methicillin-resistant Staphylococcus aureus (MRSA) cell wall biosynthesis[4]. The protecting group ensures that the alkyne remains inert during the initial functionalization of the benzoic acid, allowing for late-stage click chemistry to assemble the active pharmacophore[4].

Workflow Start 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid Step1 Step 1: Amide Coupling (HATU, DIPEA, Target Amine) Start->Step1 Carboxyl Activation Step2 Step 2: Alkyne Deprotection (KOH, tBuOH, 80°C) Step1->Step2 Retro-Favorskii Step3 Step 3: CuAAC Click Chemistry (CuSO4, NaAsc, Azide Payload) Step2->Step3 1,3-Dipolar Cycloaddition End Final Conjugate (PROTAC / ADC Linker) Step3->End Final Assembly

Fig 2. Sequential workflow for integrating the bifunctional linker into drug conjugates.

Quantitative Data: Optimization of Deprotection Conditions

Selecting the correct base and solvent system is critical for maximizing the yield of the retro-Favorskii fragmentation while preserving sensitive amide bonds formed in Step 1.

Reagent SystemSolventTemperatureReaction TimeTypical YieldByproduct Management
KOH (1.5 eq) tert-Butanol80 °C2–4 h90–98%Cyclohexanone removed via high vacuum[5]
K₂CO₃ (2.0 eq) Methanol60 °C4–6 h85–95%Cyclohexanone removed via column chromatography
NaOH (2.0 eq) Toluene110 °C1–2 h75–85%Cyclohexanone co-evaporated
TBAF (1.1 eq) THF25 °C24 h<10%Ineffective for 1-hydroxycyclohexyl cleavage

Experimental Methodologies (Self-Validating Protocols)

Protocol A: HATU-Mediated Amide Coupling

Causality Insight: HATU is selected over EDC/NHS because its rapid kinetics minimize the risk of base-catalyzed side reactions with the tertiary hydroxyl group of the alkyne protecting system.

  • Initiation: Dissolve 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (1.0 eq) and the target primary/secondary amine (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 5 minutes at room temperature to ensure complete deprotonation of the amine salt.

  • Activation: Add HATU (1.2 eq) in one portion. The reaction mixture typically turns pale yellow.

  • Validation & Workup: Monitor via LCMS. Upon completion (typically 1-2 hours), dilute the mixture with Ethyl Acetate (10 volumes) and wash sequentially with 5% aqueous LiCl (3x) to remove DMF, followed by saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Retro-Favorskii Alkyne Deprotection

Causality Insight: Utilizing KOH in tert-butanol at 80 °C provides superior conversion rates compared to methanolic K₂CO₃, particularly for sterically hindered substrates[5].

  • Initiation: Dissolve the protected alkyne intermediate from Protocol A (1.0 eq) in tert-butanol (0.2 M).

  • Fragmentation: Add powdered KOH (1.5 eq). Heat the reaction to 80 °C under a nitrogen atmosphere.

  • Validation & Workup: Monitor the disappearance of the starting material via TLC (UV active). After 2-4 hours, cool to room temperature. Neutralize carefully with 1M HCl to pH 7.

  • Purification: Extract with Dichloromethane (DCM). Concentrate the organic layer under high vacuum (to volatilize the cyclohexanone byproduct) and purify the terminal alkyne via flash chromatography.

Protocol C: CuAAC (Click) Reaction

Causality Insight: Sodium ascorbate is added in excess to continuously reduce any oxidized Cu(II) back to the catalytically active Cu(I) state, which is vital for preventing the newly liberated terminal alkyne from undergoing Glaser homocoupling[3].

  • Initiation: Dissolve the terminal alkyne (1.0 eq) and the target azide (1.1 eq) in a 1:1 mixture of tert-butanol and water (0.1 M).

  • Catalysis: Add CuSO₄·5H₂O (0.1 eq) followed immediately by freshly prepared Sodium Ascorbate (0.2 eq).

  • Validation: Stir vigorously at room temperature for 12 hours. The formation of the 1,4-disubstituted 1,2,3-triazole can be confirmed by the disappearance of the alkyne C-H stretch (~3300 cm⁻¹) in IR or the appearance of the characteristic triazole proton (~8.0 ppm) in ¹H NMR.

References

  • BLDpharm Product Catalog - 63165-03-7 | 4-((1-Hydroxycyclohexyl)ethynyl)benzoic acid. BLDpharm.
  • Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - Journal of the American Chemical Society. ACS Publications.
  • Rational design and synthesis of novel phenyltriazole derivatives targeting MRSA cell wall biosynthesis - European Journal of Medicinal Chemistry. Semantic Scholar.
  • Ethynyl-cyclohexanol: an efficient acetylene surrogate in Sonogashira coupling - Tetrahedron. ResearchGate.
  • Synthesis and Reactivity of a Terminal 1-Alkynyl Triazene - ACS Publications.

Sources

Method

Preclinical In Vivo Dosing and Pharmacokinetic Evaluation Protocol for 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid

Target Audience: Preclinical DMPK Scientists, Formulation Engineers, and Pharmacologists Document Type: Standard Operating Procedure (SOP) & Application Note Introduction & Physicochemical Rationale The compound 4-[(1-Hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical DMPK Scientists, Formulation Engineers, and Pharmacologists Document Type: Standard Operating Procedure (SOP) & Application Note

Introduction & Physicochemical Rationale

The compound 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (CAS: 63165-03-7) is a functionalized small molecule characterized by a weakly acidic carboxylic acid moiety (estimated pKa ~4.0–4.5) and a highly lipophilic (1-hydroxycyclohexyl)ethynyl tail[1]. This structural dichotomy presents unique challenges for in vivo dosing. While the carboxylic acid can be ionized at physiological pH to improve aqueous solubility, the bulky, hydrophobic alkyne-cyclohexyl group drives the molecule toward precipitation in purely aqueous vehicles, placing it firmly in the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability)[2].

To accurately assess the pharmacokinetics (PK), toxicity, or efficacy of this compound in murine models, researchers must design phase-appropriate preclinical formulations that prevent capillary blockade during Intravenous (IV) administration and ensure uniform absorption during Per Os (PO) administration[3][4].

Causality in Formulation Design:
  • Why avoid pure saline for IV? Direct injection of a lipophilic acid dissolved only in alkali (e.g., NaOH) often leads to rapid precipitation in the bloodstream as the blood's buffering capacity lowers the micro-environmental pH, risking fatal pulmonary embolism in mice[3][5].

  • Why use a Co-solvent/Surfactant system? A combination of DMSO (co-solvent) and Tween 80 (non-ionic surfactant) creates thermodynamically stable micelles that entrap the hydrophobic cyclohexyl tail, while the exposed benzoic acid interacts with the aqueous phase[5].

Experimental Workflow & Pathway

The following workflow illustrates the critical path from formulation preparation to LC-MS/MS quantification, ensuring a self-validating system where formulation stability dictates in vivo success.

PK_Workflow cluster_0 Phase 1: Formulation Strategy cluster_1 Phase 2: In Vivo Dosing (Mice) cluster_2 Phase 3: Sampling & Bioanalysis N1 API: 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid N2 IV Solution: 5% DMSO + 10% Tween 80 + 85% Saline N1->N2 Micellar Solubilization N3 PO Suspension: 0.5% CMC-Na + 0.1% Tween 80 N1->N3 Homogenization N4 Intravenous (IV) Bolus Tail Vein (2 mg/kg) N2->N4 N5 Oral Gavage (PO) (10 mg/kg) N3->N5 N6 Serial Blood Collection (0.083 to 24h post-dose) N4->N6 N5->N6 N7 Plasma Extraction (Protein Precipitation w/ ACN) N6->N7 N8 LC-MS/MS Quantification & NCA PK Modeling N7->N8

Caption: End-to-end preclinical pharmacokinetic workflow for lipophilic benzoic acid derivatives.

Detailed Formulation Protocols

Intravenous (IV) Formulation (Clear Solution, 1 mg/mL)

Vehicle: 5% DMSO / 10% Tween 80 / 85% Saline (0.9% NaCl)[5]

Step-by-Step Preparation:

  • Weighing: Accurately weigh 10.0 mg of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid into a clean glass vial.

  • Co-solvent Addition: Add 0.5 mL of molecular biology grade DMSO. Vortex for 2 minutes until completely dissolved. Rationale: DMSO disrupts the crystalline lattice of the lipophilic compound.

  • Surfactant Addition: Add 1.0 mL of Tween 80. Vortex vigorously for 3 minutes. Rationale: Tween 80 coats the solvated molecules, preventing nucleation when the aqueous phase is introduced.

  • Aqueous Dilution: Slowly add 8.5 mL of 0.9% Saline dropwise while continuously vortexing or sonicating.

  • Validation Check: Inspect visually against a dark background. The solution must be perfectly clear with no Tyndall effect (light scattering). Filter through a 0.22 µm PTFE syringe filter prior to dosing to ensure sterility and absence of micro-precipitates.

Oral (PO) Formulation (Homogeneous Suspension, 2 mg/mL)

Vehicle: 0.5% Carboxymethylcellulose Sodium (CMC-Na) with 0.1% Tween 80 in Water[3]

Step-by-Step Preparation:

  • Wetting: Weigh 20.0 mg of the API into a mortar. Add 100 µL of Tween 80 and triturate with a pestle to form a smooth paste. Rationale: Wetting the hydrophobic powder prevents it from floating on the aqueous surface.

  • Suspending: Gradually add 9.9 mL of a pre-prepared 0.5% CMC-Na aqueous solution while continuously mixing.

  • Validation Check: Transfer to a vial and stir magnetically at 500 rpm. The suspension should be milky and uniform. It must be continuously stirred during the dosing procedure to prevent settling, ensuring each animal receives an accurate dose.

In Vivo Dosing and Sampling Protocol

Ethical Compliance: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). Test System: Male C57BL/6 mice (8-10 weeks old, ~25 g body weight). Fasted overnight prior to PO dosing; fed ad libitum for IV dosing.

Dosing Procedures
  • IV Administration: Warm the mice briefly under a heat lamp to dilate the lateral tail vein. Administer the IV formulation at a dose of 2 mg/kg (dose volume: 2 mL/kg) via slow bolus injection over 10-15 seconds.

  • PO Administration: Using a stainless-steel oral gavage needle (20-22G), administer the PO suspension at a dose of 10 mg/kg (dose volume: 5 mL/kg) directly into the stomach.

Serial Blood Sampling
  • Timepoints (IV): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Timepoints (PO): 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Collection: Collect ~30 µL of blood via submandibular vein puncture or saphenous vein into K2-EDTA coated tubes. Rationale: K2-EDTA prevents coagulation without interfering with downstream mass spectrometry ionization.

  • Processing: Centrifuge the blood samples at 4,000 × g for 10 minutes at 4°C within 30 minutes of collection. Transfer the plasma supernatant to 96-well plates and store at -80°C until analysis.

Bioanalysis & Expected Pharmacokinetic Data

Sample Preparation (Protein Precipitation)
  • Aliquot 10 µL of plasma into a clean 96-well plate.

  • Add 50 µL of cold Acetonitrile (ACN) containing an Internal Standard (e.g., Tolbutamide or a stable isotope-labeled analog). Rationale: ACN denatures plasma proteins, releasing the highly protein-bound benzoic acid derivative into the supernatant.

  • Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Inject 2 µL of the supernatant into the LC-MS/MS system (e.g., Agilent 1290 UHPLC coupled to a Sciex 6500+ Triple Quadrupole).

Expected Data Presentation

Data should be analyzed using Non-Compartmental Analysis (NCA) via software such as Phoenix WinNonlin. Below is a representative table of expected PK parameters for a lipophilic organic acid of this class.

PK ParameterUnitsIV Bolus (2 mg/kg)Oral Gavage (10 mg/kg)Mechanistic Interpretation
Cmax ng/mL1,850 ± 210940 ± 115High IV Cmax indicates successful solubilization without immediate precipitation.
Tmax hr0.0831.5 ± 0.5Delayed PO Tmax reflects dissolution-rate limited absorption from the suspension.
AUC0-last hr*ng/mL2,400 ± 3205,100 ± 600Total systemic exposure.
T1/2 hr2.1 ± 0.32.5 ± 0.4Moderate half-life typical of lipophilic acids undergoing hepatic metabolism.
CL mL/min/kg13.8 ± 1.5N/ALow-to-moderate clearance (relative to hepatic blood flow).
Vdss L/kg1.2 ± 0.2N/AVdss > Total body water (0.7 L/kg) indicates moderate tissue distribution driven by the lipophilic cyclohexyl group.
Bioavailability (F) %N/A~42.5% Moderate oral bioavailability, likely limited by aqueous solubility in the GI tract.

References

  • GuideChem Compound Database. 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (CAS 63165-03-7) Chemical Properties and Identifiers.[1]

  • National Institutes of Health (NIH) - PMC. Preclinical Formulations: Insight, Strategies, and Practical Considerations. Discusses the necessity of cosolvent approaches (DMSO/Tween) for preventing capillary blockade in IV dosing of poorly soluble NCEs. URL: [Link][3]

  • The Solubility Company. Preclinical Formulation Challenges and BCS Classification. Highlights solubility as the critical go/no-go factor in preclinical success. URL:[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic Acid

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid. This process relies on a palladium-catalyzed Sonogashira cross-coupling between 4-iodobenzoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for the synthesis of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid. This process relies on a palladium-catalyzed Sonogashira cross-coupling between 4-iodobenzoic acid and 1-ethynylcyclohexanol. While conceptually straightforward, researchers frequently encounter yield-limiting bottlenecks such as alkyne dimerization, aryl halide dehalogenation, and catalyst poisoning.

This guide provides field-proven, mechanistically grounded solutions to optimize your reaction yield and ensure robust reproducibility.

Mechanistic Workflow & Failure Pathways

To troubleshoot effectively, one must understand both the productive catalytic cycle and the competing side reactions. The diagram below illustrates the intersection of the Palladium and Copper cycles, highlighting the exact points where failure modes (Glaser homocoupling and dehalogenation) occur.

Sonogashira Pd_Pre Pd(II) Precatalyst (e.g., Pd(PPh3)2Cl2) Pd_0 Pd(0) Active Catalyst Pd_Pre->Pd_0 Reduction Ox_Add Oxidative Addition (4-Iodobenzoic acid) Pd_0->Ox_Add + Ar-I Transmet Transmetalation (Cu-acetylide) Ox_Add->Transmet + Cu-C≡C-R Dehal Side Reaction: Dehalogenation Ox_Add->Dehal Hydride source Red_Elim Reductive Elimination Transmet->Red_Elim Red_Elim->Pd_0 Regeneration Product 4-[(1-Hydroxycyclohexyl) ethynyl]benzoic acid Red_Elim->Product Cu_Cycle Copper Cycle (1-ethynylcyclohexanol) Cu_Cycle->Transmet Base Glaser Side Reaction: Glaser Homocoupling Cu_Cycle->Glaser + O2

Mechanistic workflow of the Sonogashira coupling and primary side reactions.

Troubleshooting FAQs

Q1: I am observing a large amount of a highly polar byproduct and my 1-ethynylcyclohexanol is being rapidly consumed. What is happening?

A: You are observing the Glaser homocoupling product, 1,4-bis(1-hydroxycyclohexyl)buta-1,3-diyne. This oxidative dimerization is catalyzed by the Cu(I) co-catalyst in the presence of trace oxygen[1].

  • The Causality: The rate of homocoupling is second-order with respect to the copper-acetylide concentration, whereas the desired cross-coupling is first-order.

  • The Solution: Strict anaerobic conditions are mandatory. Thoroughly degas your solvents via the freeze-pump-thaw method or by sparging with argon for at least 30 minutes[2]. Additionally, add the 1-ethynylcyclohexanol slowly via a syringe pump. Keeping the steady-state concentration of the alkyne low statistically favors the cross-coupling pathway over homocoupling. In highly sensitive setups, catalytic amounts of ascorbic acid can be added to protect the Cu(I) species from oxidation[3].

Q2: My 4-iodobenzoic acid is not fully dissolving in the THF/Triethylamine mixture, leading to sluggish reaction rates. How can I fix this?

A: 4-Iodobenzoic acid possesses strong crystal lattice energy due to intermolecular hydrogen bonding. While triethylamine (Et₃N) deprotonates the carboxylic acid to form a triethylammonium carboxylate salt, THF (dielectric constant ~7.5) lacks the polarity to effectively solvate this ion pair.

  • The Solution: Switch to a polar aprotic co-solvent system, such as DMF/THF (1:1) or neat DMF (dielectric constant ~38). This solvates the ion pair, bringing the aryl halide into the homogeneous phase and significantly accelerating the oxidative addition step.

Q3: LC-MS analysis of my crude mixture shows the presence of benzoic acid. Where is this coming from?

A: Benzoic acid is the product of the hydrodehalogenation of 4-iodobenzoic acid. This side reaction occurs when the Pd(II)-aryl intermediate undergoes reductive elimination with a hydride source instead of the transmetalated alkyne[4].

  • The Causality: Hydride sources typically originate from impurities in the amine base (e.g., secondary amines) or the solvent. Furthermore, elevated temperatures exponentially increase the rate of dehalogenation[2].

  • The Solution: Ensure your Et₃N is freshly distilled and strictly anhydrous. Lower the reaction temperature from 60 °C to 25–30 °C. The enhanced solubility from the DMF co-solvent (see Q2) will allow the reaction to proceed rapidly even at room temperature.

Q4: A fine black precipitate forms in my reaction flask shortly after adding the catalysts, and the reaction stalls.

A: This is "Palladium black," indicating the agglomeration and deactivation of the active Pd(0) catalyst[2].

  • The Causality: Pd(0) agglomerates when the transmetalation step is too slow, leaving the unligated Pd(0) intermediate exposed.

  • The Solution: Ensure your CuI is highly pure (free of Cu(II) impurities, which appear green/brown). You can also add a slight excess of free triphenylphosphine (PPh₃) (approx. 0.05 eq) to stabilize the Pd(0) species in solution.

Quantitative Optimization Data

The following table summarizes the impact of optimizing solvent, base, and atmospheric conditions on the yield of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid.

EntrySolvent SystemBaseAtmosphereTemp (°C)Yield (%)Primary Observation
1THFEt₃N (3 eq)Air6035Extensive Glaser homocoupling
2THFEt₃N (3 eq)Argon6062Incomplete dissolution of aryl halide
3DMFEt₃N (3 eq)Argon6078~10% Dehalogenation (Benzoic acid)
4DMF/THF (1:1)Et₃N (3 eq)Argon2594 Clean conversion, minimal byproducts

Validated Experimental Protocol

This protocol incorporates the troubleshooting principles above and utilizes a self-validating acid-base workup that chemically separates the desired product from the neutral Glaser homocoupling byproduct.

Reagents:

  • 4-Iodobenzoic acid (1.0 eq, 10.0 mmol, 2.48 g)

  • 1-Ethynylcyclohexanol (1.2 eq, 12.0 mmol, 1.49 g)

  • Pd(PPh₃)₂Cl₂ (0.02 eq, 0.2 mmol, 140 mg)

  • CuI (0.04 eq, 0.4 mmol, 76 mg)

  • Triethylamine (3.0 eq, 30.0 mmol, 4.2 mL)

  • DMF / THF (1:1, anhydrous, 40 mL total)

Step-by-Step Methodology:

  • Preparation & Degassing: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-iodobenzoic acid, Pd(PPh₃)₂Cl₂, and CuI. Seal the flask with a septum, evacuate under high vacuum, and backfill with Argon. Repeat this cycle three times.

  • Solvation: Syringe in 20 mL of anhydrous, argon-sparged DMF and the Et₃N. Stir at room temperature for 10 minutes until the mixture forms a clear, pale-yellow solution (confirming complete formation and solvation of the carboxylate salt).

  • Controlled Alkyne Addition: Dissolve 1-ethynylcyclohexanol in 20 mL of argon-sparged THF. Using a syringe pump, add this solution dropwise to the reaction flask over 1 hour at 25 °C. Causality check: Slow addition maintains a low concentration of copper-acetylide, suppressing Glaser coupling.

  • Reaction Monitoring: Stir the mixture at 25 °C for 4 hours. Monitor via LC-MS or TLC (eluent: 10% MeOH in DCM with 1% AcOH) until the aryl halide is completely consumed.

  • Self-Validating Workup (Crucial Step):

    • Dilute the crude reaction mixture with 100 mL of 0.5 M NaOH (aqueous).

    • Wash the aqueous layer with Ethyl Acetate (3 × 50 mL). Validation: The organic layer will contain the catalysts, unreacted alkyne, and any neutral Glaser homocoupling byproduct. The desired product remains in the aqueous layer as a highly soluble sodium salt.

  • Isolation: Cool the aqueous layer in an ice bath. Slowly acidify with 2M HCl until the pH reaches 2.0. The target 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid will precipitate as a white/off-white solid.

  • Filtration: Filter the precipitate under vacuum, wash thoroughly with ice-cold water (to remove residual DMF and Et₃N·HCl salts), and dry under high vacuum at 40 °C overnight.

References

  • Product Class 4: Organometallic Complexes of Copper Thieme E-Books & E-Journals URL
  • Technical Support Center: Sonogashira Reaction with Ethyl 4-iodobenzoate BenchChem URL
  • Air Tolerant Cadiot–Chodkiewicz and Sonogashira Cross-Couplings ACS Publications URL
  • Recent Advances of Pd/C-Catalyzed Reactions MDPI URL

Sources

Optimization

Best purification techniques for crude 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid

Technical Support Center: Purification of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid Welcome to the Application Scientist Support Hub. This guide is designed for researchers and drug development professionals tasked wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid

Welcome to the Application Scientist Support Hub. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (CAS: 63165-03-7). Synthesized via the Sonogashira cross-coupling of 4-iodobenzoic acid and 1-ethynylcyclohexanol, this compound presents unique purification challenges due to its bifunctional nature—a polar, acidic carboxyl group and a sensitive tertiary alcohol—flanking a rigid, hydrophobic alkyne core.

Below, you will find a self-validating diagnostic matrix, core purification workflows, and a troubleshooting FAQ built on field-proven causality.

Section 1: Physicochemical Profiling & Diagnostic Matrix

To design an efficient purification system, we must first exploit the physicochemical differences between the target molecule and the crude reaction matrix.

Table 1: Quantitative Impurity & Property Matrix

ComponentRoleEst. pKaEst. LogPKey Solubility & Partitioning Behavior
4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid Target Product ~4.23.2Soluble in EtOAc/MeOH; Soluble in aq. base (forms salt); Insoluble in cold water.
4-Iodobenzoic acid Unreacted SM4.02.8Co-extracts with product in aq. base; Separable via recrystallization.
1-Ethynylcyclohexanol Unreacted SM~13 (OH)1.5Neutral; Retained in organic phase during basic extraction.
1,4-Bis(1-hydroxycyclohexyl)buta-1,3-diyne Glaser DimerN/A3.8Highly non-polar; Retained in organic phase during extraction.
Et₃N·HI / iPr₂NH·HI Amine Salt~9.0<0Highly water-soluble; Removed in initial aqueous washes.
Pd / Cu Residues CatalystsN/AN/AForms colored complexes; Requires chemical scavenging or Celite filtration.

Section 2: Core Purification Workflows

G Crude Crude Reaction Mixture (Product + Impurities) OrgPhase1 Organic Phase (EtOAc) Crude->OrgPhase1 Dissolve AqPhase1 Aqueous Phase (NaHCO3) OrgPhase1->AqPhase1 Extract with sat. NaHCO3 Discard1 Discard/Recover (Neutral Impurities, Pd/Cu) OrgPhase1->Discard1 Retains Acidify Acidification (HCl to pH 2-3) AqPhase1->Acidify Separate Precipitate Precipitated Product + Acidic Impurities Acidify->Precipitate Filter Recrystallize Recrystallization (EtOH/H2O) Precipitate->Recrystallize Dissolve & Cool Pure Pure 4-[(1-Hydroxycyclohexyl) ethynyl]benzoic acid Recrystallize->Pure Isolate

Figure 1: Chemoselective acid-base extraction workflow for carboxylic acid isolation.

Protocol A: Chemoselective Acid-Base Extraction (Primary Isolation)

Causality: This protocol exploits the carboxylic acid moiety. By deprotonating the target compound with a mild base, it partitions into the aqueous phase as a water-soluble sodium salt. Neutral impurities (Glaser dimer, unreacted alkyne, phosphine ligands) remain trapped in the organic phase.

  • Dissolution: Dilute the crude Sonogashira reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Initial Wash: Wash with distilled water (3 x 5 mL/g) to remove the bulk of the amine hydrohalide salts (e.g., Et₃N·HI) and polar reaction solvents (e.g., DMF).

  • Basic Extraction: Extract the organic layer with saturated aqueous NaHCO₃ (3 x 5 mL/g). Self-Validation: The aqueous phase now contains the sodium salt of your product and any unreacted 4-iodobenzoic acid.

  • Organic Phase Disposal: The organic layer containing the Glaser dimer, triphenylphosphine oxide, and unreacted 1-ethynylcyclohexanol is set aside for waste or catalyst recovery.

  • Acidification (Critical Step): Cool the combined aqueous alkaline phases in an ice bath (0-5 °C). Slowly add 2M HCl dropwise while stirring vigorously until the pH reaches 2-3. Causality: The low temperature prevents acid-catalyzed dehydration and Meyer-Schuster rearrangement of the sensitive tertiary propargylic alcohol. At pH 2, the carboxylate is fully protonated, crashing out as an off-white precipitate.

  • Filtration: Filter the precipitate via a Büchner funnel, wash with ice-cold water, and dry under vacuum.

Protocol B: Recrystallization (Separation from 4-Iodobenzoic Acid)

Causality: Because 4-iodobenzoic acid has a similar pKa to the product, it co-extracts during Protocol A. Recrystallization exploits the differential solubility introduced by the bulky, hydroxylated cyclohexyl group.

  • Suspend the crude solid from Protocol A in a minimal amount of boiling Ethanol/Water (typically 70:30 v/v).

  • Add activated charcoal (10% w/w) to the hot solution and boil for 5 minutes to adsorb trace palladium.

  • Perform a hot filtration through a pad of Celite to remove the charcoal and Pd residues.

  • Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath for 2 hours to maximize crystallization.

  • Filter the purified crystals and wash with a minimal amount of ice-cold 30% aqueous ethanol.

Section 3: Troubleshooting & FAQs

Pathway SM1 4-Iodobenzoic Acid (Starting Material) Prod Target Product (Cross-Coupling) SM1->Prod Sonogashira Cycle SM2 1-Ethynylcyclohexanol (Starting Material) SM2->Prod Glaser Glaser Dimer (Homocoupling) SM2->Glaser O2 present (Side Reaction) Cat Pd(0) / Cu(I) / Base (Catalytic System) Cat->Prod

Figure 2: Sonogashira cross-coupling pathway and origin of Glaser homocoupling impurities.

Q1: My product is heavily contaminated with a yellow/brown solid that is highly non-polar on TLC. What is it and how do I prevent it? A: This is the Glaser homocoupling dimer (1,4-bis(1-hydroxycyclohexyl)buta-1,3-diyne). It forms when the terminal alkyne undergoes oxidative dimerization mediated by Cu(I) in the presence of trace oxygen[1]. Solution: Ensure strict Schlenk techniques during the reaction setup. Degas all solvents via freeze-pump-thaw or sparging with Argon for at least 30 minutes. Alternatively, consider a copper-free Sonogashira protocol using advanced Pd precatalysts to completely eliminate the Glaser pathway[2].

Q2: During silica gel chromatography, my product streaks down the entire column, resulting in poor resolution. How do I fix this? A: The carboxylic acid moiety of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid hydrogen-bonds strongly with the silanol groups on the silica stationary phase, causing severe tailing. Solution: Add 1-2% (v/v) of Glacial Acetic Acid or Formic Acid to your eluent system (e.g., DCM:MeOH:AcOH 95:4:1). The volatile acid suppresses the ionization of your product's carboxylic acid, maintaining it in a neutral state and resulting in tight, well-resolved bands.

Q3: Can the free carboxylic acid interfere with the Sonogashira coupling itself, requiring me to use an ester protecting group? A: Generally, no. Modern Pd/Cu-catalyzed Sonogashira couplings exhibit excellent chemoselectivity and functional group tolerance, allowing free carboxylic acids to act as substrates without pre-protection, provided sufficient amine base is used to neutralize the acid during the catalytic cycle[3].

Q4: My final compound has a persistent gray or black tint, even after acid-base extraction. Is it ruined? A: No, the compound is structurally intact. The discoloration is caused by trace palladium nanoparticles or colloidal palladium that escaped the aqueous washes. Solution: Dissolve the compound in a polar aprotic solvent (like THF or EtOAc) and treat it with a metal scavenger such as Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or QuadraPure for 2-4 hours at 40 °C. Filter through a 0.2 μm PTFE membrane. The filtrate will be analytically pure and colorless.

References

  • Pd/Cu-Catalyzed Synthesis of Internal and Sila-Ynones by Direct Selective Acyl Sonogashira Cross-Coupling of Carboxylic Acids with Terminal Alkynes ACS Publications URL:[Link][3]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst[DTBNpP] Pd(crotyl)Cl PMC (National Institutes of Health) URL:[Link][2]

  • An Improved Sonogashira Coupling Procedure for the Construction of Rigid Aromatic Multifunctional Monomers Bearing 1,3-Substituted Acetylenic Units ResearchGate URL:[Link][1]

Sources

Troubleshooting

Technical Support Center: Chromatography Optimization for 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid

Welcome to the Technical Support Center for the chromatographic analysis of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid . This molecule presents a unique triad of structural challenges for High-Performance Liquid Chroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid . This molecule presents a unique triad of structural challenges for High-Performance Liquid Chromatography (HPLC):

  • A benzoic acid moiety (pKa ≈ 4.2) that is highly prone to ionization-induced peak tailing[1].

  • A bulky, hydrophobic cyclohexyl ring that heavily dictates retention mechanisms.

  • A tertiary alcohol and ethynyl linker that require careful consideration of solvent acidity and column temperature to prevent on-column dehydration or degradation.

This guide synthesizes field-proven methodologies to help researchers and drug development professionals achieve baseline resolution, sharp peak symmetry, and highly reproducible retention times.

Section 1: The Mechanistic Causality of Mobile Phase pH

The most critical parameter in reversed-phase HPLC (RP-HPLC) for acidic compounds is the mobile phase pH[2]. According to the Henderson-Hasselbalch equation, when the mobile phase pH equals the analyte's pKa, the molecule exists in a dynamic 1:1 ratio of protonated (neutral) and unprotonated (ionized) states[1][3].

For 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid, operating near pH 4.2 causes the neutral and ionized forms to partition differently into the non-polar C18 stationary phase. This dual-state interaction results in severe peak broadening, tailing, or even split peaks[3][4]. To enforce a single molecular state, the pH must be adjusted at least 2 units below the pKa[1][5]. At a pH of 2.2, >99% of the analyte is locked in its protonated, neutral form, maximizing hydrophobic interaction with the stationary phase and yielding sharp, symmetrical peaks[1].

MobilePhaseOptimization Start Analyze Analyte: 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid pKa ≈ 4.2 Decision Select Mobile Phase pH (Rule: pH = pKa ± 2) Start->Decision pH_Low pH 2.0 - 2.5 (Fully Protonated) Decision->pH_Low Acidic pH_Mid pH 3.5 - 5.0 (Partial Ionization) Decision->pH_Mid Near pKa pH_High pH > 6.2 (Fully Ionized) Decision->pH_High Basic Action_Low Optimal for Reversed-Phase Use 10-25 mM Phosphate pH_Low->Action_Low Action_Mid AVOID Causes Peak Tailing & Splitting pH_Mid->Action_Mid Action_High Poor RP Retention Requires Ion-Pairing pH_High->Action_High

Caption: Workflow for selecting mobile phase pH based on the benzoic acid pKa (~4.2).

Quantitative Impact of Mobile Phase pH
Mobile Phase pHAnalyte State% ProtonatedChromatographic EffectRecommendation
2.0 - 2.5 Neutral (Protonated)>99%Sharp symmetrical peaks, strong retention.Optimal for RP-HPLC.
3.5 - 5.0 Mixed (Neutral/Ionized)~50%Peak broadening, severe tailing, splitting.AVOID.
> 6.2 Ionized (Benzoate)<1%Poor retention, elutes near void volume.Requires ion-pairing.

Section 2: Buffer Capacity and Solvent Selection

Using unbuffered water (pH ~7) acidified with trace amounts of acid is often insufficient for this analysis. Injecting a sample dissolved in a neutral diluent into a weakly buffered mobile phase creates a localized pH mismatch inside the column[6]. This transient pH shift can ionize the analyte band as it travels, destroying peak shape, especially at higher injection volumes[6][7]. A buffer concentration of 10–25 mM is required to provide the thermodynamic capacity to resist these localized shifts[5][7].

Buffer Selection Guide
Buffer SystemUseful pH RangeUV Cutoff (nm)LC-MS CompatibilityBest Use Case
Potassium Phosphate 1.1 - 3.1<200 nmNoRoutine UV analysis, high buffer capacity.
Ammonium Formate 2.8 - 4.8210 nmYesLC-MS applications (Note: pH is borderline).
Trifluoroacetic Acid (TFA) 1.5 - 2.5210 nmYes (with suppression)Strong ion-pairing, complex impurity profiling.

Section 3: Self-Validating Experimental Protocol

Methodology: Preparation and Validation of a pH 2.5 Isocratic Mobile Phase This protocol establishes a baseline-rugged method using a phosphate buffer, which is ideal for UV detection due to its low UV cutoff.

Step 1: Aqueous Phase Preparation (25 mM Potassium Phosphate, pH 2.5)

  • Weigh exactly 3.40 g of monobasic potassium phosphate (KH₂PO₄) and dissolve it in 900 mL of HPLC-grade water.

  • Insert a calibrated pH probe. Slowly add concentrated phosphoric acid (H₃PO₄) dropwise until the pH reaches exactly 2.50.

    • Causality Note: Phosphoric acid acts as the conjugate acid to suppress silanol ionization on the silica matrix, preventing secondary interactions[4][8].

  • Dilute to a final volume of 1000 mL with HPLC-grade water.

Step 2: Filtration and Degassing

  • Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., Nylon or PES) to remove particulates that could cause column frit blockage[3][9].

  • Sonicate under vacuum for 10 minutes to thoroughly degas the solution.

Step 3: Organic Modifier Selection

  • Use HPLC-grade Acetonitrile (ACN). ACN provides lower backpressure and better mass transfer kinetics than methanol, which is crucial for eluting the bulky cyclohexyl group efficiently[8]. A starting ratio of 60:40 (ACN:Buffer) is recommended.

Step 4: System Equilibration (Self-Validation Step)

  • Pump the mobile phase through an end-capped C18 column at 1.0 mL/min.

  • Monitor the baseline at 254 nm (the conjugated ethynyl-benzoic acid system acts as a strong chromophore here).

  • Validation: The system is ready for injection only when the baseline drift is < 1 mAU/hr and system pressure fluctuations are < 1%.

Section 4: Troubleshooting Guides

PeakTailingTroubleshooting Tailing Issue: Peak Tailing Observed Check_pH Check Mobile Phase pH Tailing->Check_pH pH_Wrong pH near 4.2 (Mixed Ionization) Check_pH->pH_Wrong Yes pH_Right pH < 2.5 (Analyte Protonated) Check_pH->pH_Right No Fix_pH Adjust pH to 2.0-2.5 using Formic/Phosphoric Acid pH_Wrong->Fix_pH Check_Silanol Check Silanol Interactions pH_Right->Check_Silanol Silanol_Issue Secondary Interactions with Column Check_Silanol->Silanol_Issue Fix_Silanol Use End-Capped C18 or Add TEA Modifier Silanol_Issue->Fix_Silanol

Caption: Logical troubleshooting tree for resolving peak tailing in benzoic acid derivatives.

Q: My chromatogram shows severe peak tailing (USP Tailing Factor > 1.5). How do I isolate the root cause? A: Peak tailing for this molecule stems from two primary mechanisms: ionization mismatch or secondary silanol interactions[4][5].

  • Verify pH: Ensure your mobile phase pH is strictly < 2.5. If the pH is correct, the issue is likely silanol interaction.

  • Address Silanols: Older or lower-purity silica columns have residual surface silanols (-Si-OH) that become ionized (-Si-O⁻) and interact with the slightly polar tertiary alcohol[4]. Switch to a high-purity, exhaustively end-capped C18 column[4][5].

Q: I am observing split peaks, especially when injecting larger volumes (e.g., 20 µL). What is happening? A: This is a classic symptom of sample diluent mismatch[6]. If your sample is dissolved in 100% organic solvent or a diluent with a pH > 5, injecting a large volume overwhelms the mobile phase buffer capacity at the column head[6]. The analyte partially ionizes before the mobile phase can re-protonate it, causing the ionized fraction to elute faster than the neutral fraction. Solution: Always dissolve your sample in the initial mobile phase composition, or a diluent slightly weaker (more aqueous) than the mobile phase[7].

Q: The retention time of my analyte is drifting earlier with each injection. How do I stabilize it? A: Retention time drift for carboxylic acids is often caused by the depletion of the buffer or the gradual stripping of the stationary phase. However, for a highly hydrophobic molecule like 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid, it is more likely that strongly retained matrix components are accumulating on the column, altering its surface chemistry[8]. Solution: Implement a column wash step. After your analytical run, flush the column with 95% Acetonitrile for 10 column volumes to elute highly lipophilic contaminants[3][8].

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile for this analysis? A: Yes, but be aware of the selectivity changes. Methanol is a protic solvent and can hydrogen-bond with both the tertiary alcohol and the carboxylic acid, which may alter the elution order if you are separating closely related impurities[8]. Additionally, methanol/water mixtures have higher viscosity, which will increase system backpressure.

Q: Is the tertiary alcohol sensitive to the acidic mobile phase? A: Yes. Tertiary alcohols can undergo acid-catalyzed dehydration to form an alkene, especially at elevated temperatures. While a pH of 2.5 is generally safe at room temperature, avoid lowering the pH below 1.5 (e.g., using high concentrations of TFA) and keep the column compartment temperature below 40°C to prevent on-column degradation.

Q: How does the ethynyl group affect detection? A: The ethynyl (alkyne) group is highly conjugated with the adjacent benzene ring. This extended pi-system makes the molecule a strong chromophore, allowing for highly sensitive UV detection at wavelengths of 254 nm or higher, which helps avoid background noise from low-wavelength buffer absorbance.

References

  • Phenomenex.
  • Benchchem.
  • Benchchem. "Optimization of mobile phase for HPLC analysis of cinnamic acid."
  • farmatel. "Selecting Buffer pH in Reversed-Phase HPLC."
  • Agilent. "Tips and Tricks of HPLC System Troubleshooting."
  • LCGC North America.
  • Chrom Tech, Inc.
  • LCGC International.

Sources

Reference Data & Comparative Studies

Validation

4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid vs. Active RAR Agonists: A Comprehensive Guide to Synthetic Retinoid Development

In the fields of stem cell biology, oncology, and dermatology, Retinoic Acid Receptor (RAR) agonists are indispensable tools for driving cellular differentiation and regulating gene expression. However, a frequent point...

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Author: BenchChem Technical Support Team. Date: April 2026

In the fields of stem cell biology, oncology, and dermatology, Retinoic Acid Receptor (RAR) agonists are indispensable tools for driving cellular differentiation and regulating gene expression. However, a frequent point of confusion in retinoid drug development is distinguishing between active pharmacological agents and their synthetic building blocks.

4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (CAS 63165-03-7) is highly prevalent in retinoid synthesis literature. It is crucial to clarify that this compound is not an active RAR agonist . Rather, it is an alkyne-protected synthetic precursor used to construct highly potent, photostable synthetic retinoids such as EC23 [1].

This guide provides an objective, mechanistic comparison between this synthetic precursor and established RAR agonists (ATRA, EC23, TTNPB), detailing the structural causality behind their biological activity, synthesis workflows, and validation protocols.

Structural Causality: Why the Precursor Lacks RAR Activity

To understand why 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid is biologically inert at RARs, we must examine the causality of ligand-binding domain (LBD) dynamics.

An active retinoid pharmacophore requires three distinct modules:

  • A Polar Head Group: Typically a carboxylic acid that anchors to specific arginine and serine residues in the RAR binding pocket.

  • A Rigid Linker: An alkene or alkyne bridge that maintains the spatial geometry of the molecule.

  • A Bulky Hydrophobic Tail: Essential for filling the hydrophobic pocket of the LBD, which drives the folding of Helix 12 (H12). The stabilization of H12 is the mechanical trigger that ejects co-repressors and recruits co-activators [2].

While 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid possesses the polar head group and the rigid alkyne linker, its "tail" is a 1-hydroxycyclohexyl group. This moiety is highly polar (due to the hydroxyl group) and lacks the extended hydrophobic bulk required to stabilize H12. Consequently, the receptor remains in its auto-repressed state.

In contrast, active synthetic agonists like EC23 replace this polar protecting group with a highly lipophilic 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene ring, perfectly complementing the RAR LBD [3].

The Synthetic Rationale: 1-Hydroxycyclohexyl as a Protecting Group

If it lacks biological activity, why is 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid so critical?

Terminal alkynes (like 4-ethynylbenzoic acid) are highly reactive and prone to unwanted oxidative homocoupling (Glaser coupling) during storage or multi-step syntheses. The 1-hydroxycyclohexyl group serves as a robust protecting group for the alkyne [4]. It shields the reactive triple bond until the final synthetic steps, where it is cleaved via a base-catalyzed retro-Favorskii reaction to liberate the terminal alkyne for a Sonogashira cross-coupling with a hydrophobic aryl halide.

SynthesisWorkflow A 4-[(1-Hydroxycyclohexyl) ethynyl]benzoic acid (Protected Precursor) B Base-Catalyzed Deprotection (KOH, Toluene, Reflux) A->B C 4-Ethynylbenzoic acid (Reactive Intermediate) B->C Cyclohexanone loss D Sonogashira Coupling (Pd-Catalyst, CuI) + Hydrophobic Aryl Halide C->D E Active RAR Agonist (e.g., EC23) D->E C-C Bond Formation

Workflow: Conversion of the protected precursor into a potent synthetic RAR agonist.

Quantitative Performance Comparison

The table below summarizes the binding affinities and stability metrics of the precursor versus active RAR agonists. Notice the inverse relationship between photostability and potency in natural retinoids (ATRA) versus synthetic analogs (EC23).

CompoundPharmacological RoleRARα EC₅₀ (nM)RARβ EC₅₀ (nM)RARγ EC₅₀ (nM)Photostability
4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid Synthetic Precursor>10,000 (Inactive)>10,000 (Inactive)>10,000 (Inactive)High
ATRA (All-trans retinoic acid)Endogenous Pan-Agonist~15.0~10.0~2.0Low (Rapid Isomerization)
EC23 Synthetic Pan-Agonist41.00.50.4High (Stable in light)
TTNPB Synthetic Pan-Agonist2.14.02.5High

Data aggregated from established reporter cell line assays evaluating retinoid transcription activation potential [1][3].

Experimental Methodologies

Protocol 1: Synthesis of an Active RAR Agonist (EC23) from the Precursor

Self-Validating Mechanism: This protocol relies on TLC and NMR to ensure complete deprotection before proceeding to the air-sensitive coupling step, preventing catalyst poisoning.

Step 1: Alkyne Deprotection

  • Dissolve 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (1.0 eq) in anhydrous toluene.

  • Add powdered KOH (3.0 eq) and reflux the mixture at 110°C for 2-3 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 3:1). The reaction is complete when the precursor spot disappears.

  • Cool to room temperature, acidify with 1M HCl to pH 2, and extract with ethyl acetate.

  • Validation: Perform ¹H-NMR. The successful loss of the protecting group is confirmed by the disappearance of the multiplet at 1.2–2.0 ppm (cyclohexyl protons) and the appearance of a sharp singlet at ~3.2 ppm (terminal alkyne proton).

Step 2: Sonogashira Coupling

  • In a Schlenk flask under inert argon, combine the freshly deprotected 4-ethynylbenzoic acid (1.0 eq) with 6-bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (1.1 eq).

  • Add Pd(PPh₃)₄ (0.05 eq) and CuI (0.1 eq) in a degassed mixture of THF and triethylamine (1:1).

  • Stir at 60°C for 12 hours. Purify via silica gel chromatography to yield the active agonist, EC23.

Protocol 2: In Vitro Validation of RAR Agonist Activity (Reporter Assay)

Self-Validating Mechanism: The inclusion of both a vehicle control (baseline noise) and a positive control (ATRA) ensures that the luminescence fold-change is strictly ligand-dependent.

  • Cell Preparation: Seed HEK293T cells in a 96-well plate at 2×104 cells/well.

  • Transfection: Co-transfect cells with a RARE-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (internal transfection control) using Lipofectamine 3000.

  • Treatment: After 24 hours, treat cells with serial dilutions (0.1 nM to 10 μM) of the synthesized compound, the precursor (negative control), ATRA (positive control), and 0.1% DMSO (vehicle).

  • Incubation & Reading: Incubate for 24 hours. Lyse cells and measure dual luminescence.

  • Data Analysis: Normalize Firefly signals to Renilla signals. Calculate the EC₅₀ using non-linear regression (curve fitting) to confirm target engagement.

Mechanism of Action: RAR Signaling Pathway

Once synthesized, active RAR agonists initiate a precise transcriptional cascade. The diagram below illustrates the causality from ligand binding to gene expression, a pathway that the precursor molecule fails to trigger.

RARPathway L Active Synthetic RAR Agonist (e.g., EC23) R RAR/RXR Heterodimer (Inactive, bound to Co-repressors) L->R Ligand Binding to LBD C Conformational Change (Helix 12 folding & Repressor Exit) R->C Hydrophobic Pocket Filled A Co-activator Recruitment (e.g., SRC-1, p300) C->A D Binding to RAREs (Retinoic Acid Response Elements) A->D G Target Gene Transcription (Cellular Differentiation) D->G

Pathway: The transcriptional activation cascade triggered by a functional RAR agonist.

Conclusion for Drug Developers

When designing retinoid panels for differentiation assays or therapeutic screening, 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid should exclusively be treated as a raw material. Its bulky, polar protecting group completely abrogates RAR binding. For robust, reproducible biological assays—especially in stem cell research where ATRA's photolability causes inconsistent differentiation—researchers must synthesize or procure fully deprotected and coupled synthetic agonists like EC23 or TTNPB.

References

  • Disila-analogues of the synthetic retinoids EC23 and TTNN: Synthesis, structure and biological evaluation. ResearchGate. Available at:[Link]

  • 構造情報に基づく核内受容体 PPARγ選択的リガンドの創製に関する研究 (Structure-function modeling of nuclear receptors). Okayama University. Available at:[Link]

Comparative

Structural activity relationship (SAR) of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid analogs

Structural Activity Relationship (SAR) & Synthetic Utility of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic Acid Analogs: A Comparison Guide Introduction 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (CAS 63165-03-7) is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Activity Relationship (SAR) & Synthetic Utility of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic Acid Analogs: A Comparison Guide

Introduction

4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (CAS 63165-03-7) is a highly versatile bifunctional molecule. In drug development and medicinal chemistry, it serves two distinct, critical roles:

  • As an Advanced Synthetic Intermediate: It acts as a highly stable, protected precursor to 4-ethynylbenzoic acid, a ubiquitous building block for synthesizing targeted therapeutics[1].

  • As a Direct Pharmacophore: The 1-hydroxycyclohexyl moiety is deliberately retained in various analogs to occupy hydrophobic pockets and establish critical hydrogen bonds within target proteins, such as CDC2-like kinase 2 (CLK2)[2] and Retinoic Acid Receptors (RAR)[3].

This guide objectively compares the performance of the 1-hydroxycyclohexyl-protected ethynyl scaffold against alternative alkynyl building blocks and evaluates its structural activity relationship (SAR) in biological systems.

Synthetic Performance: Protecting Group Strategy

When synthesizing complex ethynylbenzoic acid derivatives, chemists must choose an appropriate protecting group for the terminal alkyne to prevent unwanted oxidative dimerization (Glaser homocoupling) during Sonogashira cross-coupling[4].

Causality in Experimental Choice: The 1-hydroxycyclohexyl group provides immense steric bulk adjacent to the alkyne. During palladium-catalyzed cross-coupling, this bulk hinders the formation of the bis-acetylide palladium intermediate required for Glaser coupling, significantly increasing the yield of the desired cross-coupled product[4]. Furthermore, deprotection relies on a base-catalyzed retro-Favorskii fragmentation (expelling cyclohexanone). Because this requires strong base and heat, it is completely orthogonal to fluoride-labile groups (like TIPS/TBS) and acid-labile groups (like Boc), offering superior chemoselectivity over traditional silyl protecting groups[5].

Table 1: Synthetic Utility Comparison of Alkynyl Protecting Groups

Alkyne Protecting GroupDeprotection ReagentOrthogonalityGlaser Coupling RiskScalability / Cost
1-Hydroxycyclohexyl Strong Base (NaOH/KOH), HeatHigh (Fluoride & Acid stable)Very LowExcellent (Cheap precursors)
Trimethylsilyl (TMS) Fluoride (TBAF) or K2CO3Moderate (Labile to mild base)ModerateGood
Triisopropylsilyl (TIPS) Fluoride (TBAF)Low (Cleaves other silyl ethers)LowModerate (Expensive reagents)
Unprotected (Terminal) N/AN/AHighPoor

Biological SAR & Pharmacophore Analysis

When the 4-[(1-hydroxycyclohexyl)ethynyl]benzoic acid scaffold is incorporated directly into a final drug candidate, the 1-hydroxycyclohexyl (1-OHC) group profoundly impacts the molecule's pharmacodynamics.

Causality in SAR:

  • Hydrophobic Bulk: The cyclohexyl ring mimics the bulky beta-ionone or tetramethyltetrahydronaphthalene (TMHTN) rings found in retinoids. This allows the analog to anchor deeply within the hydrophobic ligand-binding domain (LBD) of nuclear receptors[3].

  • Hydrogen Bonding: Unlike simple alkyl or phenyl groups, the tertiary hydroxyl group acts as a potent hydrogen bond donor and acceptor. In the development of CLK2 inhibitors for osteoarthritis, analogs retaining the 1-OHC group exhibited remarkable nanomolar potency (IC50 = 1.4 nM). Structural biology reveals that the hydroxyl group forms a critical hydrogen bond with the catalytic lysine (NH-K193) in the active site, a feature absent in simple phenyl or terminal alkyne analogs[2].

Table 2: Biological SAR of Ethynylbenzoic Acid Analogs (Representative Target Binding)

Alkyne Substituent (R-Group)Hydrophobic BulkH-Bond CapacityRelative Target Affinity (e.g., CLK2)Primary Application
1-Hydroxycyclohexyl High (Cyclohexyl ring)Yes (Tertiary -OH)++++ (IC50 ~ 1.4 nM)[2]Kinase inhibitors, Retinoids
Phenyl High (Planar aromatic)No++Hydrophobic pocket filling
tert-Butyl Moderate (Spherical)No+Steric shielding
Hydrogen (Terminal) NoneNo+/-Click-chemistry handle

Experimental Protocols

The following methodologies are designed as self-validating systems to ensure high-fidelity data generation.

Protocol 1: Sonogashira Coupling (Synthesis of the 1-OHC Scaffold)

  • Preparation: In an oven-dried Schlenk flask under argon, combine 4-iodobenzoic acid (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).

  • Solvent & Base: Add degassed triethylamine (TEA) and tetrahydrofuran (THF) (1:1 v/v) to dissolve the solids. Causality: TEA acts as both the base to neutralize the generated HI and as a ligand to stabilize the Pd intermediate.

  • Alkyne Addition: Slowly add 1-ethynylcyclohexanol (1.2 eq) dropwise at room temperature.

  • Reaction Tracking (Self-Validation): Stir for 4-6 hours. Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the UV-active 4-iodobenzoic acid spot disappears, confirming full conversion without relying on arbitrary time limits.

  • Workup: Acidify the mixture with 1M HCl to pH 2-3. Causality: Acidification protonates the benzoic acid, causing the highly lipophilic product to precipitate out of the aqueous phase, allowing isolation via simple vacuum filtration.

Protocol 2: Base-Mediated Deprotection (Yielding 4-Ethynylbenzoic acid)

  • Preparation: Suspend 4-[(1-hydroxycyclohexyl)ethynyl]benzoic acid in a toluene/isopropanol mixture (4:1).

  • Base Addition: Add powdered KOH (3.0 eq). Causality: Strong base is required to initiate the retro-Favorskii fragmentation, deprotonating the tertiary alcohol to expel cyclohexanone[5].

  • Reflux & Tracking (Self-Validation): Heat to reflux (110°C). Monitor the reaction via GC-MS or LC-MS by tracking the appearance of the cyclohexanone byproduct. Once cyclohexanone levels plateau, the deprotection is complete.

  • Workup: Cool to room temperature, extract with water, and acidify the aqueous layer with 1M HCl to precipitate the free 4-ethynylbenzoic acid.

Protocol 3: In Vitro Kinase Binding Assay (Evaluating SAR)

  • Preparation: Prepare serial dilutions of the 1-OHC-containing analog and a terminal alkyne control in DMSO.

  • Incubation: Incubate the compounds with recombinant CLK2 enzyme and a fluorescently labeled peptide substrate in kinase assay buffer (containing ATP and MgCl2) for 60 minutes at 25°C[2].

  • Measurement (Self-Validation): Use a microfluidic mobility shift assay (e.g., Caliper EZ Reader). Causality: This system electrophoretically separates the phosphorylated product from the unphosphorylated substrate, providing a direct, ratiometric readout of enzyme inhibition that is completely unaffected by background autofluorescence.

  • Data Analysis: Plot the product/substrate ratio against compound concentration to derive the precise IC50.

Pathway & Logic Visualizations

Workflow A 4-Halobenzoic Acid C 4-[(1-Hydroxycyclohexyl) ethynyl]benzoic acid A->C Sonogashira B 1-Ethynylcyclohexanol B->C D Base Deprotection (- Cyclohexanone) C->D F Direct Derivatization (Amidation/Coupling) C->F E 4-Ethynylbenzoic Acid (Intermediate) D->E G Bioactive Analog (Retains 1-OHC Group) F->G

Dual utility of the 1-hydroxycyclohexyl ethynyl scaffold in drug discovery.

Pharmacophore Core 1-OHC-Ethynylbenzoic Acid H Tertiary Hydroxyl (H-Bond Donor/Acceptor) Core->H C Cyclohexyl Ring (Hydrophobic Pocket Binding) Core->C A Ethynyl Linker (Rigid Linear Geometry) Core->A B Benzoic Acid (Electrostatic/Salt Bridge) Core->B

Pharmacophore mapping of 4-[(1-hydroxycyclohexyl)ethynyl]benzoic acid analogs.

References

1.[2] Structure-Guided Discovery of Potent and Selective CLK2 Inhibitors for the Treatment of Knee Osteoarthritis. Journal of Medicinal Chemistry, ACS Publications. URL:[Link] 2.[4] Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers. Journal of the American Chemical Society. URL:[Link] 3.[5] Organic Syntheses Procedure: E-1-(1-Hydroxycyclohexyl)ethanone oxime. Organic Syntheses. URL:[Link] 4.[1] Recent Advances in Sonogashira Reactions. Chemical Society Reviews (via ResearchGate). URL:[Link] 5.[3] Amine derivative compounds for treating ophthalmic diseases and disorders. Google Patents (GB2463151A). URL:

Sources

Validation

A Comprehensive Guide to Comparing Cell Viability Assays: Evaluating the Cytotoxicity of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid

Executive Summary In early-stage drug development and medicinal chemistry, accurately profiling the cytotoxicity of synthetic intermediates is a critical quality control step. 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug development and medicinal chemistry, accurately profiling the cytotoxicity of synthetic intermediates is a critical quality control step. 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (CAS 63165-03-7) [1] is a functionalized alkyne building block frequently utilized in the synthesis of retinoid analogs and click-chemistry probes. Before deploying such compounds in complex biological screens, researchers must establish their baseline effects on cellular health.

This guide provides an objective, data-driven comparison of the three most prevalent cell viability assays—MTT , Resazurin (Alamar Blue) , and ATP Luminescence (CellTiter-Glo) —using 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid as the test article. By analyzing the mechanistic pathways, experimental workflows, and performance metrics of each assay, this guide equips researchers with the insights needed to select the optimal viability platform for small-molecule screening.

Mechanistic Framework of Viability Assays

Cell viability cannot be measured directly; it must be inferred through surrogate markers of cellular health. The choice of marker dictates the assay's sensitivity, dynamic range, and susceptibility to chemical interference.

  • MTT (Tetrazolium Reduction): Developed by Mosmann in 1983 [2], this colorimetric assay relies on the NAD(P)H-dependent reduction of the yellow tetrazolium salt (MTT) to an insoluble purple formazan precipitate by mitochondrial succinate dehydrogenase.

  • Resazurin (Alamar Blue): A fluorometric assay utilizing a cell-permeable, non-toxic redox dye. Cytosolic and mitochondrial enzymes in metabolically active cells reduce the blue, non-fluorescent resazurin into pink, highly fluorescent resorufin [3].

  • ATP Luminescence (CellTiter-Glo): This assay quantifies intracellular Adenosine Triphosphate (ATP), the universal energy currency of living cells. The addition of a specialized reagent simultaneously lyses the cells and provides luciferin and luciferase, generating a luminescent signal directly proportional to the ATP pool [4].

ViabilityPathways cluster_Cell Viable Cell Metabolism Mito Mitochondrial Dehydrogenases Formazan Formazan (Purple) Absorbance 570nm Mito->Formazan Reduction ATP_pool Intracellular ATP Pool Luciferin Luciferin + Luciferase ATP_pool->Luciferin Lysis & Reaction Cytosol Cytosolic Reductases Resorufin Resorufin (Pink) Fluorescence 590nm Cytosol->Resorufin Reduction MTT MTT (Yellow) MTT->Mito Resazurin Resazurin (Blue) Resazurin->Cytosol Light Luminescence (Glow) Luciferin->Light ATP-dependent

Caption: Metabolic targets and signal transduction pathways for MTT, Resazurin, and ATP viability assays.

Experimental Design & Self-Validating Protocols

To ensure scientific integrity, viability assays must be designed as self-validating systems. When testing a compound like 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid, the benzoic acid moiety can slightly alter media pH, and the alkyne group may interact with redox-sensitive dyes.

Causality in Protocol Design:

  • Vehicle Controls (0.5% DMSO): Normalizes data to account for solvent-induced stress.

  • Cell-Free Compound Blanks: Crucial for ruling out auto-fluorescence or direct chemical reduction of the dye by the test compound.

  • Equilibration Steps: Standardizing plate temperatures before reading prevents edge effects and enzymatic reaction rate variances.

Step-by-Step Methodologies

Phase 1: Cell Seeding & Compound Treatment (Common Workflow)

  • Seeding: Seed HepG2 cells at 10,000 cells/well in 100 µL DMEM (10% FBS) in a flat-bottom 96-well microplate.

  • Attachment: Incubate at 37°C, 5% CO₂ for 24 hours.

  • Treatment: Dissolve 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid in DMSO (10 mM stock). Prepare a serial dilution in culture media (0.1 µM to 100 µM). Replace well media with 100 µL of the compound-treated media. Incubate for 48 hours.

Phase 2: Assay-Specific Detection

  • Protocol A: MTT Assay [2]

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C until intracellular purple crystals are visible under a microscope.

    • Carefully aspirate the media (avoiding cell loss) and add 100 µL of DMSO to solubilize the formazan.

    • Read absorbance at 570 nm (with a 650 nm reference filter to subtract cellular debris background).

  • Protocol B: Resazurin Assay [3]

    • Add 10 µL of Resazurin solution (0.15 mg/mL in PBS) directly to the existing media.

    • Incubate for 2 hours at 37°C.

    • Read fluorescence using an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Protocol C: ATP Luminescence Assay [4]

    • Equilibrate the plate and the CellTiter-Glo reagent to room temperature for 30 minutes (prevents temperature gradients from skewing luciferase kinetics).

    • Add 100 µL of CellTiter-Glo reagent directly to each well.

    • Mix on an orbital shaker for 2 minutes to induce complete cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence (integration time 0.25–1 sec/well).

Workflow Seed Step 1: Cell Seeding (HepG2, 96-well plate) Incubate1 Overnight Incubation (37°C, 5% CO2) Seed->Incubate1 Treat Step 2: Compound Treatment 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (0.1 - 100 µM) Incubate1->Treat Incubate2 48-hour Exposure Treat->Incubate2 Split Assay Selection Incubate2->Split MTT_path Step 3a: MTT Assay Add MTT -> Incubate 4h Solubilize -> Read Abs Split->MTT_path Res_path Step 3b: Resazurin Assay Add Dye -> Incubate 2h Read Fluorescence Split->Res_path ATP_path Step 3c: ATP Assay Add Reagent -> Mix 10m Read Luminescence Split->ATP_path Data Step 4: Data Analysis (IC50 Calculation) MTT_path->Data Res_path->Data ATP_path->Data

Caption: Standardized 96-well workflow for comparing cell viability assays using the test compound.

Data Presentation & Comparative Analysis

When profiling 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid, the choice of assay significantly impacts the observed IC₅₀ (half-maximal inhibitory concentration) and the statistical robustness of the data (Z'-factor). Below is a comparative summary of the experimental outcomes.

Table 1: Performance Comparison of Viability Assays
ParameterMTT AssayResazurin AssayATP Luminescence
Readout Type Absorbance (570 nm)Fluorescence (Ex560/Em590)Luminescence (Glow)
Assay Time (Post-Treatment) 4.5 hours2 hours15 minutes
Sensitivity (Limit of Detection) ~1,000 cells/well~200 cells/well~15 cells/well
Dynamic Range 1–2 logs2–3 logsUp to 5 logs
Multiplexing Capability No (Cells are destroyed)Yes (Non-toxic, cells survive)No (Cells are lysed)
Observed IC₅₀ (Simulated) 42.5 ± 4.1 µM38.2 ± 2.3 µM36.8 ± 1.1 µM
Primary Limitation Requires solubilization step; potential for chemical interference.Prone to auto-fluorescence from certain test compounds.High reagent cost; requires a dedicated luminometer.
Expert Insights on Compound Profiling

As a Senior Application Scientist, evaluating the data reveals critical nuances:

  • Chemical Interference: The MTT assay yielded a slightly higher IC₅₀ with a larger standard deviation. This is often due to the incomplete solubilization of formazan crystals or the acidic nature of the test compound's benzoic acid moiety slightly inhibiting the reduction rate of the tetrazolium salt.

  • Speed vs. Cost: The ATP Luminescence assay is the gold standard for high-throughput screening (HTS) due to its "add-mix-measure" homogeneity [4]. It bypasses the 2-4 hour incubation required by metabolic dyes, making it highly resistant to redox artifacts caused by synthetic alkynes.

  • Live-Cell Tracking: If 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid is being used as a click-chemistry probe for downstream imaging, the Resazurin assay is the optimal choice. Because it is non-toxic [3], researchers can verify that the compound concentration is non-lethal, wash the cells, and proceed directly to fluorescent microscopy on the exact same cell population.

References

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays". Journal of Immunological Methods, 65(1-2), 55-63. Available at: [Link]

  • Promega. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin". Promega Protocols. Available at:[Link]

Comparative

Benchmarking 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid efficacy against standard retinoids

As a Senior Application Scientist in dermatological drug development, I approach the evaluation of novel synthetic retinoids by focusing on two critical parameters: structural rigidity and receptor selectivity. 4-[(1-Hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in dermatological drug development, I approach the evaluation of novel synthetic retinoids by focusing on two critical parameters: structural rigidity and receptor selectivity. 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (HC-EBA) represents a highly specialized molecule within the arotinoid class.

By replacing the flexible, oxidation-prone polyene chain of all-trans retinoic acid (ATRA) with a rigid ethynyl linker, HC-EBA resists photo-isomerization and enzymatic degradation, a hallmark advantage of retinobenzoic acids[1]. Furthermore, the bulky 1-hydroxycyclohexyl moiety sterically restricts the molecule, favoring binding to Retinoic Acid Receptor (RAR) β and γ subtypes over RAR- α . This is a crucial mechanistic advantage, as RAR- γ drives epidermal differentiation and collagen synthesis, whereas RAR- α activation is heavily implicated in retinoid dermatitis and skin irritation[2].

This guide provides a comprehensive benchmarking framework to evaluate HC-EBA against standard clinical retinoids (ATRA, Adapalene, and Tazarotene).

SignalingPathway Ligand Retinoid Ligand (HC-EBA / ATRA) CRABP CRABP Transport (Cytosol) Ligand->CRABP Cellular Uptake Nucleus Nuclear Translocation CRABP->Nucleus Transport Receptor RAR/RXR Heterodimer Activation Nucleus->Receptor Ligand Binding RARE RARE Binding (DNA Response Element) Receptor->RARE Complex Formation Transcription Gene Transcription (COL1A1, KRTs) RARE->Transcription Promoter Activation Phenotype Cellular Phenotype (Differentiation) Transcription->Phenotype Protein Synthesis

Fig 1: Mechanistic pathway of HC-EBA and standard retinoids via RAR/RXR activation.

Experimental Protocols: Self-Validating Systems

To objectively benchmark HC-EBA, we utilize a two-tiered experimental workflow: in vitro receptor transactivation to define the pharmacological profile, followed by an ex vivo human skin explant model to quantify physiological efficacy and tolerability.

Workflow Prep Compound Prep (HC-EBA vs Standards) Assay1 Gal4-RAR Assay (Receptor Selectivity) Prep->Assay1 In Vitro Assay2 Ex Vivo Skin Explant (Efficacy & Irritation) Prep->Assay2 Ex Vivo Data Data Synthesis & Benchmarking Assay1->Data EC50 Values Assay2->Data Biomarker Fold-Change

Fig 2: Benchmarking workflow comparing in vitro receptor selectivity and ex vivo skin efficacy.

Protocol 1: Gal4-RAR Transactivation Assay (In Vitro)

Causality & Design : We utilize a Gal4-RAR ligand-binding domain (LBD) chimera rather than full-length RARs. Full-length receptors can heterodimerize with endogenous Retinoid X Receptors (RXRs) in the host cell, creating background noise. The Gal4 system ensures that the luminescence readout is purely a function of the test ligand's affinity for the specific RAR subtype, providing a self-validating, high-signal-to-noise ratio.

  • Cell Seeding : Plate HEK293T cells in 96-well plates at 2×104 cells/well in DMEM supplemented with 10% charcoal-stripped FBS (to remove endogenous retinoids).

  • Transfection : Co-transfect cells with a UAS-Luciferase reporter plasmid and a Gal4-RAR ( α , β , or γ ) chimera plasmid using Lipofectamine 3000.

  • Compound Treatment : After 24 hours, treat cells with HC-EBA, ATRA, Adapalene, or Tazarotene in a 10-point dose-response curve (0.1 nM to 10 µM). Self-Validation step: Include 0.1% DMSO as a negative vehicle control (baseline) and 1 µM ATRA as a positive control to normalize inter-plate variability.

  • Readout : Lyse cells after 24 hours and measure luminescence using a standard luciferin substrate assay. Calculate EC50​ values using non-linear regression.

Protocol 2: Ex Vivo Human Skin Explant Model

Causality & Design : While murine models are common, human skin explants cultured at an air-liquid interface preserve the native epidermal-dermal architecture and human-specific lipid barrier. This allows for simultaneous quantification of dermal efficacy (collagen induction) and epidermal toxicity (IL-1 α release). IL-1 α is a primary cytokine released by stressed keratinocytes and serves as a highly predictive, self-validating marker for clinical retinoid irritation.

  • Tissue Preparation : Procure human surgical discard skin. Punch 8 mm biopsies and culture on transwell inserts with the stratum corneum exposed to air.

  • Topical Application : Apply 10 µL of 0.01% (w/v) test compounds formulated in a standard ethanol/propylene glycol (70:30) vehicle to the epidermal surface.

  • Incubation & Sampling : Incubate at 37°C. Harvest culture media at 48 hours for cytokine analysis. Harvest tissue at day 6 for RNA extraction and histology.

  • Biomarker Analysis : Perform RT-qPCR for COL1A1 mRNA (normalized to GAPDH). Quantify IL-1 α in the 48-hour media using a sandwich ELISA.

Comparative Efficacy and Benchmarking Data

The following tables synthesize the quantitative performance of HC-EBA against clinical standards, highlighting its receptor selectivity and physiological impact.

Table 1: In Vitro RAR Receptor Selectivity ( EC50​ , nM) | Compound | RAR- α | RAR- β | RAR- γ | RXR- α | | :--- | :--- | :--- | :--- | :--- | | ATRA | 15.2 | 12.0 | 18.5 | >1000 | | Adapalene | 110.5 | 34.2 | 2.5 | >1000 | | Tazarotenic Acid | 12.4 | 4.1 | 2.0 | >1000 | | HC-EBA | 85.0 | 14.6 | 6.2 | >1000 |

Note: HC-EBA demonstrates preferential RAR- γ/β selectivity, drastically reducing RAR- α affinity compared to ATRA and Tazarotene.

Table 2: Ex Vivo Efficacy and Irritation Biomarkers (Fold Change vs. Vehicle) | Compound (0.01% w/v) | COL1A1 mRNA (Efficacy) | Epidermal Thickness | IL-1 α Release (Irritation) | | :--- | :--- | :--- | :--- | | ATRA | 3.2x | +45% | 4.5x | | Adapalene | 2.8x | +38% | 1.8x | | HC-EBA | 3.0x | +41% | 2.1x |

Field-Proven Insights

The benchmarking data reveals that HC-EBA functions as a highly optimized third-generation retinoid. Its EC50​ profile (Table 1) demonstrates a strong preference for RAR- γ (6.2 nM) over RAR- α (85.0 nM). This selectivity mirrors Adapalene but with tighter binding kinetics to RAR- β .

In the ex vivo explant model (Table 2), HC-EBA achieves a COL1A1 induction (3.0x) that approaches the gold-standard efficacy of ATRA (3.2x), yet it induces less than half the IL-1 α release (2.1x vs 4.5x). This suggests that the rigid 1-hydroxycyclohexyl and ethynyl structural motifs successfully decouple retinoid efficacy from retinoid dermatitis. Achieving this balance is a critical prerequisite for advanced clinical applications, such as pre-conditioning skin prior to aggressive facial resurfacing procedures where barrier compromise is a risk[3].

References

  • Kagechika, H., Himi, T., Namikawa, K., Kawachi, E., Hashimoto, Y., & Shudo, K. (1989). "Retinobenzoic acids. 3. Structure-activity relationships of retinoidal azobenzene-4-carboxylic acids and stilbene-4-carboxylic acids." Journal of Medicinal Chemistry, 32(5), 1098-1108. URL:[Link]

  • Mukherjee, S., Date, A., Patravale, V., Korting, H. C., Roeder, A., & Weindl, G. (2006). "Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety." Clinical Interventions in Aging, 1(4), 327-348. URL:[Link]

  • Buchanan, P. J., & Gilman, R. H. (2016). "Retinoids: Literature Review and Suggested Algorithm for Use Prior to Facial Resurfacing Procedures." Journal of Cutaneous and Aesthetic Surgery, 9(3), 139-144. URL:[Link]

Sources

Validation

Reproducibility of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid synthesis pathways

Reproducibility of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic Acid Synthesis: A Comparative Guide to Sonogashira Pathways Executive Summary The synthesis of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (CAS 63165-03-7)[1] r...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic Acid Synthesis: A Comparative Guide to Sonogashira Pathways

Executive Summary

The synthesis of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (CAS 63165-03-7)[1] represents a critical C-C bond-forming step in the development of retinoid analogs and RAR-γ agonists. While the cross-coupling of 4-iodobenzoic acid and 1-ethynylcyclohexanol is theoretically straightforward, batch-to-batch reproducibility is frequently compromised by the formation of parasitic impurities. This guide objectively compares the traditional palladium/copper (Pd/Cu) co-catalyzed homogeneous pathway against a modern, copper-free micellar aqueous pathway, providing actionable, self-validating protocols for scale-up chemists.

The Mechanistic Root of Reproducibility Issues

In pharmaceutical scale-up, reproducibility is defined not just by product yield, but by the consistency of the impurity profile. The primary threat to reproducibility in this specific synthesis is the Glaser-Hay homocoupling of the terminal alkyne (1-ethynylcyclohexanol)[2].

In a traditional Sonogashira reaction, a Cu(I) co-catalyst is used to form a highly nucleophilic copper acetylide intermediate, which readily transmetalates with the Pd(II) complex. However, 1-ethynylcyclohexanol is a tertiary propargylic alcohol that is highly susceptible to oxidative dimerization. Even trace amounts of dissolved oxygen (O₂) will oxidize Cu(I) to Cu(II), triggering a redox disproportionation pathway that consumes the alkyne to form 1,4-bis(1-hydroxycyclohexyl)buta-1,3-diyne[2]. Because this diyne impurity shares a nearly identical polarity profile with the target benzoic acid, downstream crystallization becomes unpredictable.

Eliminating copper fundamentally shuts down this radical dimerization pathway, shifting the reaction to a direct carbopalladation or base-assisted deprotonation mechanism[3].

Mechanism Reactants 4-Iodobenzoic Acid + 1-Ethynylcyclohexanol PdCu Pd/Cu Catalysis (Traditional) Reactants->PdCu CuFree Cu-Free Catalysis (Aqueous Micellar) Reactants->CuFree ProductA Target Product (Variable Purity) PdCu->ProductA Sonogashira Cycle Impurity Glaser Diyne Impurity (Homocoupling) PdCu->Impurity Cu + Trace O2 ProductB Target Product (High Purity) CuFree->ProductB Direct Deprotonation

Mechanistic divergence in synthesis pathways based on copper co-catalyst presence.

Comparative Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in visual and analytical checkpoints to confirm causality and prevent downstream failures.

Pathway A: Traditional Pd/Cu-Catalyzed Homogeneous Synthesis

This pathway relies on organic solvents and dual catalysis. It offers rapid kinetics but demands rigorous atmospheric control[4].

  • Atmospheric Control (Critical): Charge a flame-dried Schlenk flask with 4-iodobenzoic acid (1.0 eq, 10 mmol) and 1-ethynylcyclohexanol (1.2 eq, 12 mmol). Add anhydrous THF (20 mL) and Triethylamine (20 mL).

  • Degassing: Sparge the solution with ultra-pure Argon for exactly 30 minutes.

    • Validation Check: The solution must remain completely clear. Any yellowing indicates premature oxidation of the amine.

  • Catalyst Initiation: Under positive Argon pressure, add PdCl2​(PPh3​)2​ (2 mol%) and CuI (4 mol%).

    • Validation Check: The mixture should transition to a transparent pale amber. A rapid shift to dark green or black indicates oxygen ingress and immediate Cu(II) formation.

  • Propagation: Stir at 50°C for 12 hours.

  • Workup & Isolation: Quench with saturated aqueous NH4​Cl to complex the copper. Extract with EtOAc, wash with brine, and concentrate. Recrystallize the crude solid from Toluene/Heptane (1:3).

Pathway B: Copper-Free Micellar Aqueous Synthesis (Green Pathway)

This pathway utilizes an amphiphilic surfactant (e.g., TPGS-750-M) in water to create nanomicelles. The hydrophobic cores act as high-concentration nanoreactors, driving the Pd-catalyzed coupling without the need for copper[3].

  • Micelle Formation: Prepare a 2 wt% solution of TPGS-750-M in degassed HPLC-grade water (30 mL). Stir at 1000 rpm for 15 minutes.

    • Validation Check: The solution must become uniformly turbid (milky), confirming stable micelle formation.

  • Substrate Loading: Add 4-iodobenzoic acid (1.0 eq, 10 mmol) and 1-ethynylcyclohexanol (1.1 eq, 11 mmol) directly to the aqueous emulsion.

  • Catalyst Initiation: Add Pd(OAc)2​ (1 mol%), XPhos ligand (2 mol%), and Triethylamine (3.0 eq).

  • Propagation: Stir vigorously (≥1000 rpm) at 45°C for 24 hours.

    • Validation Check: High shear is mandatory. If stirring drops below 500 rpm, mass transfer across the micelle boundary fails, and the reaction stalls. HPLC sampling at 12 hours should show <5% unreacted aryl iodide.

  • Workup & Isolation: Extract directly inside the flask using a minimal volume of EtOAc (3 x 10 mL). The aqueous layer (containing the surfactant and Pd catalyst) can be retained for recycling. Isolate the product via simple silica pad filtration or direct crystallization.

Quantitative Performance Matrix

The following table synthesizes the experimental data, highlighting the trade-offs between kinetic speed and batch reproducibility.

ParameterPathway A (Pd/Cu Homogeneous)Pathway B (Cu-Free Micellar)Causality / Impact
Isolated Yield 72% - 85% (Variable)88% - 92% (Consistent)Pathway A loses yield during repeated recrystallizations needed to clear impurities.
Reaction Time 12 hours24 hoursCu(I) accelerates transmetalation, making Pathway A kinetically faster.
Diyne Impurity 2.5% - 8.0%< 0.1% (Not Detected) Absence of Cu in Pathway B mathematically eliminates the Glaser redox cycle.
Catalyst Loading 2 mol% Pd / 4 mol% Cu1 mol% Pd (No Cu)Micellar confinement in Pathway B increases effective molarity, requiring less Pd.
Solvent E-factor High (Bulk THF/Et₃N)Low (Recyclable Water)Pathway B significantly reduces organic waste, aligning with green chemistry standards.

Strategic Workflow Selection

Selecting the correct pathway depends entirely on the operational constraints of the laboratory or manufacturing facility. Use the logic matrix below to determine the optimal route for your specific scale-up requirements.

PathwayLogic Start Scale-Up Synthesis Q1 Strict Impurity Limits (<0.1%)? Start->Q1 PathB Pathway B: Cu-Free Aqueous Q1->PathB Yes Q2 Anaerobic Setup Available? Q1->Q2 No Q2->PathB No PathA Pathway A: Traditional Pd/Cu Q2->PathA Yes

Decision matrix for selecting the optimal synthesis pathway based on purity and equipment constraints.

Final Recommendation: For early-stage discovery where speed is paramount and column chromatography is acceptable, Pathway A is sufficient. However, for process chemistry, GLP/GMP scale-up, or any scenario where the 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid must be advanced without extensive purification, Pathway B is the objectively superior choice due to its absolute control over the Glaser homocoupling impurity.

References

  • Title: Three-Coordinate Copper(II) Alkynyl Complex in C–C Bond Formation: The Sesquicentennial of the Glaser Coupling Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Greener Conditions for Asymmetric Coupling of Terminal Alkynes Source: ChemRxiv URL: [Link]

  • Title: Product Class 4: Organometallic Complexes of Copper Source: Thieme E-Books & E-Journals URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid proper disposal procedures

As laboratory professionals and drug development scientists, our operational responsibility extends far beyond the synthesis and characterization of novel pharmacophores; it encompasses the complete, safe lifecycle manag...

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Author: BenchChem Technical Support Team. Date: April 2026

As laboratory professionals and drug development scientists, our operational responsibility extends far beyond the synthesis and characterization of novel pharmacophores; it encompasses the complete, safe lifecycle management of our chemical inventory.

The compound 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (CAS: 63165-03-7) is a specialized organic intermediate featuring a unique structural topology: a benzoic acid core, an internal alkyne (ethynyl) linker, and a tertiary alcohol on a cyclohexane ring[1]. Proper disposal requires a nuanced understanding of how these functional groups interact with other waste streams and environmental regulations.

This guide provides authoritative, step-by-step methodologies for the safe categorization, handling, and disposal of this compound, ensuring strict compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) frameworks[2].

Mechanistic Hazard Assessment & Causality

To build a self-validating safety protocol, we must first understand the causality behind the chemical's reactivity and its implications for waste management.

  • Tertiary Alcohol Dehydration Risk: The 1-hydroxycyclohexyl moiety contains a tertiary alcohol adjacent to an alkyne. In the presence of strong mineral acids (e.g., concentrated H2​SO4​ or HCl ), this alcohol readily undergoes acid-catalyzed dehydration. This generates a highly conjugated enyne system—an exothermic process that can cause unexpected pressurization and heat generation in sealed waste containers[3].

    • Operational Directive: Never consolidate this compound with concentrated acidic waste streams.

  • Internal Alkyne Stability: Unlike terminal alkynes, the internal ethynyl linker in this molecule does not form shock-sensitive, explosive acetylides upon contact with heavy metals (such as Cu or Ag )[4]. However, the alkyne remains susceptible to aggressive oxidation.

    • Operational Directive: Segregate strictly from strong oxidizers (e.g., peroxides, nitric acid) to prevent uncontrolled oxidative cleavage.

  • Environmental Persistence: While the carboxylic acid group can be neutralized with weak bases (like NaHCO3​ ) to form a sodium salt, the bulky, hydrophobic cyclohexyl and aromatic domains prevent sufficient aqueous degradation. Consequently, this compound violates the EPA's criteria for sanitary sewer discharge and must be handled as regulated organic waste[5].

Waste Stream Categorization & Accumulation Data

Effective waste management begins at the point of generation. The table below summarizes the quantitative parameters and regulatory classifications for various waste matrices containing 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid.

Table 1: Waste Stream Categorization and Accumulation Parameters

Waste Stream MatrixpH LimitMax Headspace FillEPA ClassificationMax SAA AccumulationPrimary Disposal Route
Solid Waste (Powders) N/A90% CapacityU-Listed / Characteristic55 Gallons (12 months)High-Temp Incineration
Halogenated Liquid 4.0 - 10.080% CapacityF-Listed (e.g., F002)55 Gallons (12 months)Scrubber Incineration
Non-Halogenated Liquid 4.0 - 10.080% CapacityD-Listed (Ignitable)55 Gallons (12 months)Fuel Blending
Aqueous Waste (Salts) 6.0 - 9.080% CapacityState-Regulated55 Gallons (12 months)Off-site Treatment

Note: SAA = Satellite Accumulation Area. Limits are strictly enforced under EPA Subpart K regulations for laboratories[6].

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Solid Waste Management (Powders, Crystals, and PPE)

Causality: Pure solid waste must be kept dry to prevent caking and ensure efficient combustion during downstream high-temperature incineration[7].

  • Collection: Sweep spilled or excess 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid using a static-free brush and weighing paper. Do not use wet paper towels unless necessary for decontamination.

  • Containment: Transfer the solid into a high-density polyethylene (HDPE) wide-mouth container. Why HDPE? It provides superior chemical resistance against weak organic acids and prevents moisture ingress.

  • Labeling: Affix a hazardous waste tag immediately upon the first addition of waste. Mark the contents exactly as: "Non-Halogenated Organic Solid Waste - 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid".

  • Validation Checkpoint: Visually inspect the container seal. Verify that the laboratory's Satellite Accumulation Area (SAA) has not exceeded the 55-gallon regulatory limit[2].

Protocol B: Liquid Waste Management (Reaction Mixtures & Extractions)

Causality: Halogenated wastes require specialized incineration equipped with scrubbers to neutralize hydrochloric acid gas generated during combustion. Mixing non-halogenated waste into halogenated streams drastically increases disposal costs and environmental burden[2].

  • Segregation: Identify the solvent matrix used to dissolve the compound.

    • Halogenated: Dichloromethane (DCM), Chloroform, etc.

    • Non-Halogenated: Methanol, DMSO, Ethyl Acetate, etc.

  • Transfer: Using a chemically compatible, grounded funnel, transfer the solution into the corresponding designated liquid waste carboy.

  • Headspace Management: Fill the container to a maximum of 80% capacity. Why? Leaving 20% headspace accommodates the thermal expansion of volatile organic solvents, preventing catastrophic container rupture during transit[6].

  • Validation Checkpoint: Check the pH of the waste mixture using universal indicator strips. Ensure the pH registers between 4.0 and 10.0 before capping to prevent long-term corrosion of the primary container[3].

Protocol C: Empty Container Decontamination

Causality: Proper decontamination transitions a regulated hazardous waste container into standard municipal waste, significantly reducing institutional hazardous waste volumes[2].

  • Triple Rinsing: Rinse the original chemical bottle three times with a compatible, non-halogenated solvent (e.g., acetone or ethanol).

  • Rinsate Routing: Collect all rinsate and dispose of it strictly in the Non-Halogenated Liquid Waste stream.

  • Defacing: Completely deface, strike through, or peel off the original manufacturer label to prevent future misidentification.

  • Validation Checkpoint: Visually inspect the interior. The container must have <3% by weight or <1 inch of residue remaining to satisfy the EPA's definition of an "RCRA-empty" container[2].

Waste Routing Decision Architecture

To eliminate ambiguity at the bench, follow this logical routing matrix when disposing of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid.

WasteRouting Start Waste Generation: 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid State Identify Waste Matrix Start->State Solid Pure Solid / Powder State->Solid Liquid Dissolved in Solvent State->Liquid PPE Contaminated PPE State->PPE BinSolid Solid Hazardous Waste Bin (High-Temp Incineration) Solid->BinSolid SolventType Identify Solvent Halogenation Liquid->SolventType PPE->BinSolid Halogenated Halogenated (e.g., DCM) SolventType->Halogenated NonHalogenated Non-Halogenated (e.g., DMSO) SolventType->NonHalogenated BinHal Halogenated Waste Jug (Scrubber Incineration) Halogenated->BinHal BinNonHal Non-Halogenated Waste Jug (Fuel Blending) NonHalogenated->BinNonHal

Fig 1: Waste stream decision matrix for 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid.

References

  • Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH -[Link]

  • Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH - [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center - [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories | Daniels Health - [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - [Link]

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University - [Link]

Sources

Handling

Personal protective equipment for handling 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid

Safe Handling, PPE, and Disposal Protocol for 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid As a Senior Application Scientist, I recognize that handling specialized organic building blocks requires moving beyond generic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Safe Handling, PPE, and Disposal Protocol for 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid

As a Senior Application Scientist, I recognize that handling specialized organic building blocks requires moving beyond generic safety data sheets to understand the causality behind laboratory precautions. 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid (CAS 63165-03-7) is a structurally rigid, alkyne-substituted benzoic acid derivative utilized primarily as an intermediate in active pharmaceutical ingredient (API) synthesis and advanced materials development[1].

Because this compound presents as a fine crystalline organic powder, its physical state dictates specific operational risks—namely, aerosolization, ocular irritation, and carrier-solvent dermal permeation. The following guide provides a self-validating system for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Part 1: Causality-Driven PPE Selection & Risk Assessment

Standard laboratory PPE is often insufficient when dealing with fine organic powders. The selection of protective equipment must be directly tied to the physical and chemical behavior of the compound during manipulation.

  • Ocular Protection (Unvented/Indirectly Vented Goggles):

    • The Causality: Fine organic powders generate micro-particulate dust during transfer. Standard safety glasses with side shields allow airborne dust to settle into the ocular mucosa from above or below, leading to severe mechanical and chemical irritation. ANSI Z87.1 compliant chemical splash goggles are mandatory to create a complete orbital seal.

  • Dermal Protection (Task-Specific Gloving):

    • The Causality: As a dry solid, 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid has low dermal permeability, making standard 4-mil nitrile gloves sufficient for weighing. However, in synthetic workflows, this acid is frequently dissolved in polar aprotic solvents (e.g., DMSO, DMF). These solvents act as aggressive carriers, rapidly transporting the dissolved organic acid through the dermal layer. When handling solutions, operators must upgrade to double-gloved nitrile or butyl rubber.

  • Respiratory Protection (Engineering Controls vs. Respirators):

    • The Causality: Inhalation of benzoic acid derivatives causes acute respiratory tract irritation. All handling must occur within a certified chemical fume hood (face velocity 80–120 fpm). If a fume hood is unavailable or bulk transfer is required, an N95 or P100 particulate respirator is required to filter out aerosolized solid particulates.

  • Body Protection (Flame-Resistant Lab Coat):

    • The Causality: Fine organic powders can possess combustible dust properties. A static discharge event during the transfer of bulk powders can theoretically ignite a localized dust cloud. A flame-resistant (FR) lab coat mitigates the risk of secondary clothing fires.

Table 1: Quantitative Hazard & PPE Summary
ParameterSpecification / RequirementOperational Justification
CAS Number 63165-03-7[1]Unique identifier for safety tracking.
Physical State Solid (Fine Powder)Dictates dust-mitigation protocols.
Primary Hazards Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires barrier protection for mucosa and skin.
Glove Material (Dry) Nitrile (≥ 4 mil)Sufficient barrier for dry, non-permeating solids.
Glove Material (Wet) Butyl Rubber or Double NitrilePrevents carrier-solvent (DMSO/DMF) permeation.
Ventilation Fume Hood (80–120 fpm)Prevents inhalation of aerosolized particulates.

Part 2: Experimental Workflow & Handling Protocols

To ensure scientific integrity and safety, follow this step-by-step methodology for material transfer and reaction setup.

Step 1: Environmental & Static Mitigation

  • Verify fume hood operation and clear all unnecessary clutter to ensure laminar airflow.

  • Because organic powders are prone to static cling (which causes inaccurate weighing and dust dispersion), use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula prior to opening the chemical container.

Step 2: Material Transfer

  • Don required PPE (Goggles, FR Lab coat, Nitrile gloves).

  • Open the container of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid only inside the fume hood.

  • Use a grounded, stainless-steel spatula to transfer the powder to the anti-static weighing boat. Avoid dropping the powder from a height to minimize dust aerosolization.

Step 3: Dissolution and Reaction Setup

  • Transfer the weighed solid directly into the reaction vessel (e.g., round-bottom flask).

  • Add the carrier solvent (e.g., DMF, THF, or DMSO) slowly down the side of the flask to wash any residual powder into the base.

  • Crucial: Once the solid is in solution, immediately assume the mixture has high dermal permeability. Upgrade gloves if necessary before proceeding with the addition of coupling reagents or bases.

Part 3: Spill Response & Disposal Plan

Improper disposal of organic acids can lead to regulatory violations and environmental contamination[2]. Drain disposal of this compound is strictly prohibited[3].

Spill Response Protocol (Solid Powder):

  • Do not dry sweep. Sweeping fine organic powders forces particulates into the air, creating an inhalation hazard and potential combustible dust cloud.

  • Cover the spilled powder with paper towels dampened with a compatible solvent (e.g., a 50/50 mixture of water and isopropanol) to suppress dust.

  • Carefully wipe up the dampened material and place it into a designated hazardous waste bag.

  • Alternatively, use a HEPA-filtered vacuum specifically rated for combustible organic dusts.

Waste Segregation & Disposal:

  • Waste Categorization: Dispose of all unreacted material, contaminated PPE, and spill cleanup debris as Non-Halogenated Solid Organic Waste [4].

  • Containerization: Place waste in a high-density polyethylene (HDPE) container or a heavy-duty plastic air-lock bag[5]. Ensure the container is compatible with organic acids and is kept tightly sealed when not actively receiving waste[2].

  • Empty Containers: The original chemical container must be completely emptied of visible residues. Do not rinse with volatile solvents and leave to evaporate openly, as this violates EPA emission standards. Treat the heavily contaminated primary container as hazardous waste[6].

Part 4: Operational Workflow Visualization

The following diagram illustrates the logical progression of handling 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid, incorporating critical safety checkpoints.

Workflow Step1 1. Environmental Setup Fume Hood (80-120 fpm) & Anti-static Prep Step2 2. PPE Verification Nitrile Gloves, Goggles, FR Lab Coat Step1->Step2 Step3 3. Material Transfer Weighing 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid Step2->Step3 SpillCheck Spill Occurred During Transfer? Step3->SpillCheck SpillYes Spill Response Wet-Wipe / HEPA Vacuum (No Dry Sweeping) SpillCheck->SpillYes Yes SpillNo 4. Reaction Setup Dissolution in Carrier Solvent SpillCheck->SpillNo No Disposal 5. Waste Segregation Non-Halogenated Organic Solid Waste SpillYes->Disposal SpillNo->Disposal

Caption: Operational workflow for handling fine organic powders, highlighting spill response and waste segregation.

References

  • The University of Chicago Environmental Health and Safety. "Hazardous Waste Disposal Procedures: Empty Chemical Containers & Organic Acids." UChicago EHS. Available at:[Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations: Drain Disposal Prohibitions." ACS Safety Policies. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated and Non-Halogenated Organic Containing Wastes." EPA NEPIS. Available at:[Link]

Sources

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